Asp-Ala
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5694-27-9 |
|---|---|
Molecular Formula |
C20H22N2O3S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C20H22N2O3S/c1-5-15(14-9-7-6-8-10-14)18(23)22-19-16(11-21)13(4)17(26-19)20(24)25-12(2)3/h6-10,12,15H,5H2,1-4H3,(H,22,23) |
InChI Key |
RZTXQRIPXGEXHZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C#N |
solubility |
not available |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Aspartate and Alanine Precursors
De Novo Biosynthesis of Alanine (B10760859) from Pyruvate (B1213749) via Transamination
Alanine is synthesized de novo through a transamination reaction where an amino group is transferred to pyruvate. This reaction is primarily catalyzed by the enzyme alanine aminotransferase (ALT), also known as serum pyruvic transaminase (SGPT). elisakits.co.ukeclinpath.comcreative-proteomics.comnzytech.com In this process, the α-amino group from glutamate (B1630785) is transferred to the α-keto acid pyruvate, resulting in the formation of alanine and α-ketoglutarate. elisakits.co.ukeclinpath.comcreative-proteomics.comnzytech.comsmpdb.ca
The reaction can be summarized as follows:
Pyruvate + Glutamate ⇌ Alanine + α-Ketoglutarate
This reversible reaction is crucial for regulating nitrogen metabolism and gluconeogenesis, particularly in the liver and muscle tissues, as part of the glucose-alanine cycle (Cahill cycle). elisakits.co.ukcreative-proteomics.comwikipedia.org In the Cahill cycle, alanine transports nitrogen from muscle to the liver, where the nitrogen enters the urea (B33335) cycle, and the pyruvate is used for glucose synthesis. wikipedia.org ALT requires pyridoxal (B1214274) phosphate (B84403) (PLP), a form of vitamin B6, as a cofactor for its catalytic function. elisakits.co.ukeclinpath.comnzytech.com
De Novo Biosynthesis of Aspartate from Oxaloacetate via Transamination
Aspartate is synthesized de novo through a transamination reaction involving oxaloacetate, an intermediate of the citric acid cycle (TCA cycle). libretexts.orgwikipedia.orgwikipathways.orgontosight.ai This reaction is catalyzed by aspartate aminotransferase (AST), also known as glutamic oxaloacetic transaminase (GOT). wikipedia.orgebi.ac.ukproteopedia.orgebi.ac.uk AST facilitates the reversible transfer of an amino group, typically from glutamate, to oxaloacetate, yielding aspartate and α-ketoglutarate. wikipathways.orgontosight.aiwikipedia.orgebi.ac.ukproteopedia.orgebi.ac.uk
The reaction can be summarized as follows:
Oxaloacetate + Glutamate ⇌ Aspartate + α-Ketoglutarate
Like ALT, AST is a pyridoxal phosphate-dependent enzyme and operates via a ping-pong mechanism involving the transfer of the amino group via the PLP cofactor. wikipedia.orgproteopedia.orgebi.ac.uknih.govebi.ac.uk This synthesis pathway serves as a crucial link between amino acid metabolism and the TCA cycle. wikipathways.orgontosight.ai
Interconversion and Derivative Pathways of Aspartate and Alanine
Aspartate and alanine are involved in several metabolic pathways beyond their de novo synthesis, including interconversion and serving as precursors for other important molecules.
Pathways for β-Alanine Synthesis from Aspartate in Microorganisms
β-alanine, a non-proteinogenic amino acid, is a component of important biomolecules like pantothenate (vitamin B5) and carnosine. biorxiv.orgbio-rad.comgoogle.comcreative-proteomics.com In microorganisms, a primary route for β-alanine synthesis involves aspartate. biorxiv.orggoogle.comebi.ac.ukmdpi.commdpi.com
Role of Aspartate Decarboxylase (ADC)
A major pathway for β-alanine synthesis in bacteria is the direct decarboxylation of L-aspartate catalyzed by L-aspartate α-decarboxylase (ADC). biorxiv.orggoogle.comebi.ac.ukmdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov This enzyme removes a carboxyl group from aspartate, producing β-alanine and carbon dioxide. ebi.ac.ukmdpi.com ADC is a pyruvoyl-dependent enzyme, meaning it requires a covalently bound pyruvoyl group for its activity. ebi.ac.ukmdpi.comfrontiersin.org The enzyme is synthesized as a proenzyme and undergoes self-processing to become active. ebi.ac.uk This pathway is considered the sole source of β-alanine in some bacteria. biorxiv.org
Intermediates from Pyrimidine (B1678525) Degradation Pathway
Another pathway for β-alanine formation, particularly observed in some microorganisms like yeast and certain bacteria, is through the degradation of pyrimidines, specifically uracil (B121893) and thymine. biorxiv.orgbio-rad.comcreative-proteomics.comasm.orguva.nl The reductive pyrimidine catabolic pathway breaks down uracil into ammonia, carbon dioxide, and β-alanine through a series of enzymatic steps. biorxiv.orgbio-rad.comcreative-proteomics.comasm.org Key intermediates in this pathway include dihydrouracil (B119008) and N-carbamoyl-β-alanine, which is then hydrolyzed to β-alanine by β-alanine synthase. biorxiv.orgbio-rad.comcreative-proteomics.com
The pyrimidine degradation pathway involves enzymes such as dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase (also known as β-alanine synthase). bio-rad.comcreative-proteomics.comuva.nl This pathway provides an alternative source of β-alanine in organisms where it is present. biorxiv.org
Aspartate as a Precursor for Biosynthesis of Other Essential Amino Acids
Aspartate serves as a crucial precursor for the biosynthesis of several other amino acids, particularly in plants and microorganisms. libretexts.orgwikipedia.orgresearchgate.netnih.govacs.orgnih.gov These include the essential amino acids lysine, threonine, methionine, and isoleucine. libretexts.orgwikipedia.orgresearchgate.netnih.govacs.orgnih.gov The biosynthesis of these amino acids from aspartate proceeds through branched pathways. wikipedia.orgnih.govacs.org
The initial steps in this pathway involve the conversion of aspartate to aspartyl-phosphate and then to aspartate-β-semialdehyde, catalyzed by enzymes like aspartokinase and aspartate semialdehyde dehydrogenase. wikipedia.orgnih.govacs.org Aspartate-β-semialdehyde is a key branch point intermediate leading to the synthesis of the different amino acids. wikipedia.orgacs.org
Lysine: Lysine is synthesized from aspartate via the diaminopimelic acid (DAP) pathway, which is found in bacteria, plants, and some fungi. libretexts.orgwikipedia.org
Threonine: Threonine is synthesized from aspartate via intermediates such as α-aspartyl-semialdehyde and homoserine. wikipedia.orgresearchgate.netnih.gov
Methionine: Methionine biosynthesis from aspartate involves the transsulfuration pathway, also starting with homoserine. wikipedia.orgresearchgate.netnih.gov
Isoleucine: Isoleucine is synthesized from threonine, which is itself derived from aspartate. wikipedia.org
The flow through these branched pathways is tightly regulated, often through feedback inhibition of early enzymes by the end-product amino acids. wikipedia.orgnih.govacs.org
Metabolic Engineering Strategies Relevant to Amino Acid Precursors of Asp-Ala
Metabolic engineering offers promising strategies to enhance the production of L-aspartate and L-alanine, which can serve as precursors for this compound synthesis. These strategies often focus on manipulating the metabolic pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum, which are commonly used for industrial amino acid production. mdpi.combohrium.comnih.gov
Key metabolic engineering approaches include:
Optimizing Biosynthetic Pathways: This involves modifying existing pathways to increase the flux towards the desired amino acid. Strategies include balancing cofactors and deleting competitive pathways that divert intermediates away from aspartate or alanine synthesis. bohrium.com
Overexpressing Key Enzymes: Increasing the expression levels of enzymes that catalyze rate-limiting steps in aspartate or alanine biosynthesis can enhance production. For instance, overexpressing key enzyme genes in amino acid biosynthesis pathways can increase their activity. researchgate.net
Relieving Feedback Inhibition: Amino acid biosynthesis pathways are often subject to feedback inhibition by the end product. Protein engineering can be used to modify key enzymes, such as aspartokinase in the aspartate pathway, to alleviate this inhibition and allow for higher production levels. researchgate.net
Increasing Precursor Availability: Ensuring sufficient supply of the primary precursors, oxaloacetate for aspartate and pyruvate for alanine, is crucial. Strategies might involve increasing carbon flow from central metabolic intermediates like phosphoenolpyruvate (B93156) (PEP) to oxaloacetate. researchgate.net
Deleting Byproduct Pathways: Eliminating metabolic pathways that lead to the formation of undesirable byproducts can channel more carbon flux towards the target amino acid. mdpi.com
Optimizing Fermentation Conditions: Adjusting fermentation parameters such as medium composition and environmental conditions can significantly impact amino acid production in engineered strains. mdpi.combohrium.com
Research findings highlight the potential of these strategies. For example, engineered E. coli strains have been developed for the production of L-aspartate and its derivatives. mdpi.com Studies also explore increasing the availability of NADPH, a cofactor important in some amino acid biosynthesis pathways, through metabolic engineering. researchgate.net
Aspartate and Alanine as Metabolites in Biological Systems
Aspartate and Alanine are not merely precursors for protein and peptide synthesis but also function as vital metabolites involved in a wide array of biological processes.
Aspartate as a Metabolite:
Aspartate plays diverse roles as a metabolite:
Protein Synthesis: L-Aspartate is one of the 22 proteinogenic amino acids directly incorporated into proteins. wikipedia.orgnih.gov
Precursor for Other Amino Acids: In many organisms, it serves as the starting material for the synthesis of essential amino acids like methionine, threonine, isoleucine, and lysine. wikipedia.orgpatsnap.comlibretexts.orgyoutube.com
Nucleotide Biosynthesis: Aspartate donates a nitrogen atom in the biosynthesis of inosine, a precursor to purine (B94841) bases. wikipedia.org It is also involved in pyrimidine biosynthesis. researchgate.net
Energy Metabolism: Aspartate participates in the citric acid cycle via its interconversion with oxaloacetate and is involved in gluconeogenesis. wikipedia.orgontosight.aipatsnap.com It also carries reducing equivalents in the malate-aspartate shuttle, which is important for ATP synthesis. wikipedia.orgnih.gov
Urea Cycle: As mentioned earlier, aspartate is a key component of the urea cycle for nitrogen detoxification. wikipedia.orgontosight.aipatsnap.com
Neurotransmission: Aspartate acts as an excitatory neurotransmitter in the central nervous system, activating NMDA receptors. wikipedia.orgnih.govpatsnap.com
Other Roles: Aspartate is a precursor for cellular signaling compounds like N-acetyl-aspartate and beta-alanine. nih.gov It has also been shown to inhibit Beta-glucuronidase, an enzyme involved in regulating enterohepatic circulation of bilirubin (B190676) and bile acids. wikipedia.org
Alanine as a Metabolite:
Alanine also fulfills multiple metabolic functions:
Protein Synthesis: L-Alanine is another proteinogenic amino acid used for protein biosynthesis. nih.govsmpdb.ca
Energy Metabolism: Alanine can be converted to pyruvate, which can then enter the TCA cycle for oxidation or be used in gluconeogenesis to synthesize glucose, particularly under fasting conditions. smpdb.cacreative-proteomics.com This highlights its role in energy homeostasis. creative-proteomics.comontosight.ai
Nitrogen Transport: The glucose-alanine cycle demonstrates alanine's crucial role in transporting nitrogen from peripheral tissues, especially muscle, to the liver for processing in the urea cycle. creative-proteomics.comwikipedia.org This helps maintain nitrogen balance. creative-proteomics.com
Osmoregulation and Stress Response: Alanine can act as an osmoprotectant under cellular stress and function as a protein stabilizer. humanmetabolome.comasm.org
Biomarker: Alanine is recognized as one of the most common plasma biomarkers for various diseases. humanmetabolome.com
Bacterial Cell Wall Synthesis: D-alanine, the stereoisomer of L-alanine, is an essential component in the biosynthesis of peptidoglycan, a key element of bacterial cell walls. humanmetabolome.com
The metabolic interplay between aspartate and alanine is evident in transamination reactions and their interconnected roles in energy and nitrogen metabolism. creative-proteomics.comontosight.aiontosight.ai
Chemical Synthesis Methodologies and Challenges of Aspartylalanine
Principles of Peptide Bond Formation in Asp-Ala Synthesis
Peptide bond formation is fundamentally a dehydration synthesis or condensation reaction byjus.comwikipedia.org. In this process, the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water and forming a covalent amide bond (−CO−NH−) byjus.comwikipedia.org. For this compound, this involves the formation of an amide bond between the α-carboxyl group of aspartic acid and the α-amino group of alanine (B10760859) . The formation of the peptide bond consumes energy wikipedia.org.
In enzymatic synthesis, enzymes like aminopeptidases can catalyze peptide bond formation . For instance, SSAP from Streptomyces septatus TH-2 has shown efficacy in synthesizing dipeptides in organic solvents . The proposed mechanism for this compound synthesis catalyzed by SSAP involves aspartic acid as the acyl donor and alanine methyl ester as the acyl acceptor . The α-amino group of alanine methyl ester attacks the carboxyl carbon of aspartic acid, forming a tetrahedral intermediate, and elimination of water yields the this compound dipeptide .
Solid-Phase Peptide Synthesis (SPPS) for this compound Containing Sequences
Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, is a standard and widely used method for synthesizing peptides, including this compound peptide.comchem-soc.si. SPPS involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding protected amino acids to build the peptide chain peptide.comchem-soc.si. This approach allows for the use of excess reagents to drive reactions to completion and facilitates automation peptide.com.
The general SPPS process involves attaching the first amino acid to the resin, followed by cycles of N-alpha deprotection and coupling of the next protected amino acid peptide.com. After the sequence is complete, the peptide is cleaved from the resin, and protecting groups are removed peptide.com.
Protecting Group Strategies for Aspartate and Alanine Residues (e.g., Fmoc, Boc)
To prevent unwanted side reactions during peptide synthesis, temporary protecting groups are used for the N-alpha amino group and reactive side chains peptide.com. Two common strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry chem-soc.sithaiscience.info.
In Fmoc chemistry, the Fmoc group is used for N-alpha protection. It is stable under acidic conditions but labile to bases like piperidine (B6355638), which is typically used for deprotection peptide.com. For the side chain of aspartic acid, the tert-butyl ester (OtBu) is a common protecting group in Fmoc chemistry peptide.compeptide.com. Other options for selective deprotection include 2-phenylisopropyl esters or allyl esters peptide.com. Alanine typically does not require side-chain protection.
In Boc chemistry, the Boc group is used for N-alpha protection and is removed by treatment with acid, typically trifluoroacetic acid (TFA) chem-soc.sithaiscience.info. Side-chain protecting groups in Boc chemistry are designed to be stable to these acidic conditions chem-soc.si. For aspartic acid, the beta cyclohexyl ester has been reported to lower aspartimide formation in Boc synthesis compared to the beta benzyl (B1604629) ester peptide.com.
An ideal protection scheme utilizes "orthogonal" protection, where the N-alpha and side-chain protecting groups are removed under completely different conditions peptide.com.
Optimization of Coupling Reagents and Reaction Conditions
Coupling reagents are essential in SPPS to activate the carboxyl group of the incoming amino acid, facilitating peptide bond formation google.comuni-kiel.de. Various coupling reagents are used, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium or phosphonium (B103445) coupling salts like HBTU, HCTU, and PyAOP thaiscience.infogoogle.compeptide.com.
The choice of coupling reagent and reaction conditions can significantly impact synthesis efficiency and minimize side reactions like racemization thaiscience.infouni-kiel.de. Coupling additives or auxiliaries, such as N-hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), are often used to suppress racemization and improve coupling efficiency thaiscience.infopeptide.comgoogle.comuni-kiel.de. For example, adding HOBt to the deprotection solution can reduce aspartimide formation peptide.com. Tertiary amines like DIEA and NMM are commonly used as bases in coupling reactions google.comuni-kiel.de.
Optimization of reaction conditions also involves solvent selection. The solvent must adequately swell the resin, solubilize the amino acid derivatives and by-products, promote coupling and deprotection, and inhibit side reactions chemrxiv.org.
Influence of Resin Linkers on Synthesis Outcomes
The resin linker is the chemical group that attaches the C-terminal amino acid to the solid support peptide.com. The choice of resin and linker can influence the efficiency of synthesis, particularly for difficult sequences or those prone to aggregation peptide.comsigmaaldrich.com. For instance, TentaGel resins, which have a polyethylene (B3416737) glycol (PEG) spacer, provide a more peptide-like environment compared to polystyrene resins, potentially reducing aggregation and improving coupling peptide.com. Different resin types, such as Rink-amide resin and SASRIN resin, are used depending on the desired C-terminal functionality and synthesis strategy (Fmoc or Boc) chem-soc.sithaiscience.info. The linker's stability to deprotection and cleavage conditions is also crucial.
Side Reactions in Aspartylalanine (B79804) Synthesis: Aspartimide Formation and Isomerization
Aspartyl-containing peptides, particularly those with Asp-Gly, this compound, or Asp-Ser sequences, are prone to side reactions, most notably aspartimide formation and subsequent isomerization peptide.compeptide.comiris-biotech.debrieflands.com. These reactions can lead to lowered yields, difficult purification, and the formation of undesired byproducts iris-biotech.de.
Mechanistic Understanding of Aspartimide Formation in this compound Motifs
Aspartimide formation involves the intramolecular cyclization of the aspartyl residue. This occurs when the nitrogen of the α-carboxyl amide bond attacks the β-carboxyl side chain, forming a five-membered succinimide (B58015) ring (aspartimide) and releasing the carboxyl protecting group iris-biotech.dechemrxiv.orgplos.org. This reaction is catalyzed by both acidic and basic conditions peptide.comiris-biotech.de.
The aspartimide intermediate is highly reactive and can undergo rapid epimerization (racemization at the α-carbon) and ring-opening iris-biotech.de. Ring-opening can occur via hydrolysis or reaction with a base (like piperidine in Fmoc chemistry), leading to a mixture of products peptide.comiris-biotech.de. These products include the desired α-linked peptide, the undesired β-linked peptide (where the peptide chain is attached to the β-carboxyl of aspartic acid), and potentially piperidides in Fmoc synthesis peptide.comiris-biotech.de.
The susceptibility to aspartimide formation is strongly sequence-dependent, with Asp-Gly, this compound, and Asp-Ser motifs being particularly prone peptide.compeptide.comiris-biotech.debrieflands.com. The flexibility of the amino acid following aspartic acid plays a role, with less hindered residues like glycine (B1666218) being more susceptible researchgate.net.
Strategies to mitigate aspartimide formation include adding acidic additives like HOBt or formic acid to the deprotection solution peptide.comiris-biotech.de. Using sterically hindered aspartic acid side-chain protecting groups can also help shield the β-carboxyl group iris-biotech.deiris-biotech.debiotage.com. Backbone protection on the amino acid preceding aspartic acid is another strategy that can prevent aspartimide formation by blocking the attacking nitrogen peptide.compeptide.combiotage.com.
The isomerization of aspartyl residues, often occurring via the succinimide intermediate, can also lead to the formation of isoaspartyl peptides (β-linked aspartyl residues) plos.orgnih.gov. This isomerization introduces an extra carbon atom into the peptide backbone, potentially altering the peptide's structure and function plos.org.
Here is a table summarizing some data related to aspartimide formation:
| Condition | Temperature | % β-Asp Formation (Example Sequence) | Source |
| pH 7.4, 1 week | 37°C | 12% (this compound sequence) | |
| pH 10, 1 week | 37°C | 28% (this compound sequence) | |
| 30% Piperidine in DMF (100 cycles) | RT | High (Asp-Gly > Asp-Arg ≥ Asp-Asp) | iris-biotech.desigmaaldrich.com |
| 50% Morpholine (B109124)/0.1 M Formic Acid | RT | Almost none (sequence dependent) | iris-biotech.de |
| Fmoc-Asp(OtBu)-OH | - | High (in presence of strong base) | peptide.comiris-biotech.de |
| Fmoc-Asp(OBno)-OH | RT | Very low (even with Asp-Gly) | iris-biotech.desigmaaldrich.com |
| Fmoc-Asp(OEpe)-OH | - | Lower than OtBu | iris-biotech.de |
| Fmoc-Asp(CSY)-OH | - | Complete suppression | rsc.org |
Note: The specific peptide sequences and conditions can influence the exact percentages and outcomes.
Sequence-Dependent Susceptibility of this compound and Related Dipeptides
The formation of aspartimide is strongly dependent on the amino acid sequence, being particularly prevalent in Asp-X motifs where X is an amino acid with low steric hindrance. iris-biotech.de Sequences containing Asp-Gly, this compound, and Asp-Ser are notably susceptible to this side reaction. peptide.comiris-biotech.debrieflands.com Studies have shown that the sequence dependency of aspartimide/piperidide formation follows the trend: Asp-Gly >> Asp-Arg ≥ Asp-Asp. iris-biotech.de The presence of aspartic acid next to glycine is considered the most susceptible sequence. biotage.com The issues related to aspartimide formation therefore depend not only on the presence of aspartic acid but also its position within the peptide chain and the nature of the adjacent amino acid.
Methodological Strategies for Suppression and Mitigation of Aspartimide Formation
Various strategies have been developed to minimize or suppress aspartimide formation during peptide synthesis. One approach involves modifying the Fmoc-removal conditions. Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution has been shown to reduce aspartimide formation significantly, although the presence of water in wetted HOBt can be a factor. peptide.combiotage.comnih.gov Using weaker bases like piperazine (B1678402) or morpholine for Fmoc removal can also help reduce aspartimide formation, although weaker bases may not always be sufficient for complete deprotection, necessitating the use of stronger reagents like 30% piperidine. iris-biotech.deiris-biotech.debiotage.com The addition of acidic additives, such as formic acid, to the piperidine deprotection solution can also reduce aspartimide formation in a sequence-dependent manner. iris-biotech.deiris-biotech.depeptide.com
Another strategy focuses on modifying the aspartic acid residue itself, particularly its side chain protection. Using bulky aspartate esters, where the tert-butyl group is replaced with a longer carbon chain, can minimize the side reaction by increasing steric hindrance around the β-carboxyl group. iris-biotech.de However, excessively large or conformationally restrained protecting groups may not be effective, and some bulky groups can introduce solubility issues. biotage.comiris-biotech.de Cyanosulfurylides have been explored as aspartic acid protecting groups, showing potential for complete suppression of aspartimide formation, although side reactions during their removal can occur. iris-biotech.deiris-biotech.deresearchgate.net
Backbone protection of the aspartyl α-carboxyamide bond is considered a strategy that can offer complete protection from aspartimide formation. nih.govresearchgate.net Groups like 2,4-dimethoxybenzyl (Dmb) are used to temporarily mask the amide nitrogen. iris-biotech.depeptide.comnih.gov This approach is commonly applied to peptides containing the highly susceptible Asp-Gly sequence, with Dmb-protected dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH being commercially available. peptide.combiotage.comnih.gov While effective, coupling to Dmb-protected amino acids can be challenging. peptide.com
The choice of resin can also influence aspartimide formation. With Wang resins, where the peptide is anchored via an ester linkage, diketopiperazine formation can lead to cleavage from the resin. iris-biotech.de
Data from studies comparing different strategies for tackling aspartimide formation highlight the sequence dependency and the impact of deprotection conditions and protecting group choice. iris-biotech.de
| Sequence | Cleavage Reagent (in DMF) | Additive | Aspartimide/Piperidide Formation |
|---|---|---|---|
| Asp-Gly | 30% Piperidine | None | High |
| Asp-Arg | 30% Piperidine | None | Moderate |
| Asp-Asp | 30% Piperidine | None | Moderate |
| Asp-Gly | 30% Piperidine | 0.1 M Formic Acid | Reduced |
| Asp-Gly | 50% Morpholine | None | Low |
| Asp-Gly | 30% Piperidine | 0.1 M HOBt | Significantly Reduced peptide.combiotage.comnih.gov |
| Asp-Gly | 20% Piperidine | 1 M Oxyma Pure | Reduced nih.gov |
| Asp-Gly | 20% Piperidine (with Asp(OtBu)) | None | 44% impurities (6+6h treatment) nih.gov |
| Asp-Gly | 20% Piperidine (with Asp(OtBu)) | 1 M Oxyma Pure | 15% impurities (6+6h treatment) nih.gov |
| Asp-Gly | 20% Piperidine (with Asp(OEpe)) | None | Lower than Asp(OtBu) iris-biotech.de |
| Asp-Gly | 20% Piperidine (with Asp(OBno)) | None | Lower than Asp(OEpe) iris-biotech.de |
| Asp-Gly | Various (with Asp(CSY)) | NCS | Suppressed iris-biotech.deiris-biotech.deresearchgate.net |
Note: Data compiled from snippets peptide.comiris-biotech.debiotage.comnih.gov. Specific quantitative data points may vary depending on the peptide sequence and full experimental conditions.
Advanced Synthetic Approaches for this compound and Peptide Analogs
In Situ Neutralization Procedures
In solid-phase peptide synthesis, after the removal of the N-alpha protecting group (such as Boc or Fmoc), the amino group of the resin-bound peptide is typically in the form of a salt (e.g., a TFA salt in Boc chemistry). luxembourg-bio.compeptide.com This salt needs to be neutralized to the free amine before the next amino acid can be coupled. Conventionally, this involves a separate neutralization step using a base like diisopropylethylamine (DIEA) followed by washes. peptide.com
In situ neutralization procedures combine the neutralization and coupling steps. luxembourg-bio.compeptide.comchempep.com A high concentration of the activated amino acid and base (like DIEA) is added directly to the deprotected, salt-form peptide-resin. luxembourg-bio.com This minimizes the time the peptide-resin is in the neutral, free amine state, which is beneficial because aggregation problems can occur when the peptide is in this neutral form. peptide.com By minimizing the period of time the deprotected peptide is neutral, in situ neutralization can help suppress aggregation and potentially improve coupling yields, particularly for difficult sequences. peptide.comnih.gov This approach has been developed for both Boc and Fmoc chemistry. luxembourg-bio.compeptide.comchempep.com
Flow Chemistry and Continuous-Flow Peptide Synthesis
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in batch reactors. In the context of peptide synthesis, continuous-flow SPPS involves pumping reagents and reactants through a reactor containing the solid support. brieflands.comgoogle.comamidetech.com This approach offers several advantages, including enhanced control over reaction parameters like temperature and pressure, and potentially reduced formation of side products. google.comamidetech.com
Continuous-flow technology can allow for the use of lower excesses of amino acids while still achieving high coupling efficiencies and good yields, even for peptides containing challenging sequences. google.com The rapid flow of reagents and efficient mixing in flow systems can contribute to faster reaction times compared to traditional batch SPPS. brieflands.com Automated fast-flow peptide synthesis (AFPS) is a development in this area, enabling rapid peptide chain elongation and the synthesis of longer peptides. brieflands.comamidetech.com AFPS can complete peptide chain elongation in hours, with a cycle time of approximately 2.5 minutes per amino acid. brieflands.comamidetech.com While promising for large-scale production, challenges related to reactor capacity still exist. brieflands.com
Application of Microwave Irradiation in Peptide Synthesis
Microwave irradiation has been increasingly applied in solid-phase peptide synthesis to accelerate reaction rates and improve efficiency. brieflands.comnih.govrsc.orggoogle.com Microwave energy can heat the solvent and reaction mixture, promoting faster coupling and deprotection steps. brieflands.comnih.gov This can significantly reduce reaction times, with steps that traditionally take hours potentially being completed in minutes under microwave irradiation. brieflands.com
Microwave-assisted peptide synthesis can improve both the speed of amino acid coupling and Fmoc deprotection, and can also lead to increased purity of crude peptides. nih.gov It can be particularly useful for overcoming solubility issues of protected amino acids in organic solvents. brieflands.com Microwave irradiation has been successfully applied in various steps of peptide synthesis, including Fmoc deprotection, amino acid coupling, selective deprotection of side-chain protecting groups, cyclization, N-terminal acetylation, and cleavage from the resin. nih.gov While microwave assistance can improve yields, its effectiveness may be limited for synthesizing extremely difficult sequences. nih.gov Automated microwave peptide synthesizers are commercially available, utilizing Fmoc-protected amino acids and microwave irradiation to drive reactions. brieflands.comrsc.org
Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Aspartylalanine (this compound) | 5491963 nih.gov, 4677380 uni.lu |
| L-Aspartic acid | 5960 guidetopharmacology.orgdsmz.dewikipedia.org |
| L-Alanine | 5950 nih.govuni.lu |
| Aspartimide | 311296 nih.gov (Note: CID for succinimide, the core structure of aspartimide) |
| Piperidine | 8081 iris-biotech.de |
| Hydroxybenzotriazole (HOBt) | 920 biotage.com |
| Piperazine | 4831 biotage.com |
| Morpholine | 7977 iris-biotech.de |
| Formic acid | 302 iris-biotech.de |
| Diisopropylethylamine (DIEA) | 7905 iris-biotech.de |
| 2,4-Dimethoxybenzyl (Dmb) | 84022 peptide.comwikipedia.org (Note: CID for related compounds, Dmb group is a protecting group) |
| tert-Butyl alcohol (OtBu related) | 6386 iris-biotech.de (Note: CID for tert-butyl alcohol, related to OtBu protecting group) |
| Cyanosulfurylide (CSY) | Not found |
| N-Chlorosuccinimide (NCS) | 6978 iris-biotech.de |
| Oxyma Pure | 16052943 nih.gov |
| Trifluoroacetic acid (TFA) | 6421 luxembourg-bio.com |
| HATU | 148071 luxembourg-bio.com |
| HBTU | 5362672 luxembourg-bio.com |
| Dicyclohexylcarbodiimide (DCC) | 79056 |
| Diisopropylcarbodiimide (DIC) | 7844 |
| 2-Chlorotrityl chloride resin | Not applicable (resin) |
| Wang resin | Not applicable (resin) |
| TentaGel resin | Not applicable (resin) |
| SURE™ resin | Not applicable (resin) |
| 2-Hydroxy-4-methoxybenzyl (Hmb) | 84022 peptide.com (Note: CID for related compounds, Hmb group is a protecting group) |
| Pseudoproline | Not applicable (modified amino acid) |
| Depsipeptide | Not applicable (modified peptide bond) |
| NMP | 8036 unive.it |
| DMF | 8028 nih.gov |
| DCM | 6344 peptide.com |
| γ-Valerolactone (GVL) | 92688 brieflands.com |
| PolarClean | Not found |
| Thiophenol | 7969 chempep.com |
| Acetyl (Ac) | 178 thaiscience.info |
| Boc | 135411 fishersci.ca (Note: CID for N-Boc-L-aspartic acid shown, Boc group is a protecting group) |
| Fmoc | 11363 iris-biotech.de (Note: CID for Fluorene, related to Fmoc group) |
| Alloc | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov (Note: CID for Phenylsilane) |
| TCEP | 16219340 researchgate.net |
| PBS | Not applicable (buffer) |
| CH3CN | 6342 researchgate.net |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys] | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys] | Not found |
| Rink Amide MBHA resin | Not applicable (resin) |
| TFA/TIS/H2O | Not applicable (mixture) |
| TIS | 6511 thaiscience.info |
| 2-PhiPr | Not found |
| Trt | 16665 thaiscience.info (Note: CID for Triphenylmethane, related to Trt group) |
| 4-Methoxytrityl | 124525 thaiscience.info (Note: CID for 4-Methoxytriphenylmethanol, related to 4-Methoxytrityl group) |
| HCl | 313 brieflands.com |
| HF | 14917 brieflands.com |
| Resorcinol | 5054 brieflands.com |
| Met | 6137 nih.gov |
| Asp-Pro | 441460 brieflands.com |
| H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH (ACP peptide) | Not found |
| Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH (Thymosin α1) | Not found |
| Cyclo-Trp-Ile-Leu-Glu-Tyr-Leu-Trp-Lys-Val-Pro-Phe-Asp-Phe-Trp-Arg-Gln-Val-Ile (E1 GBV-C) | Not found |
| NH2-Cys-Trp-Val-Arg-Leu-Gly-Arg-Tyr-Leu-Leu-Arg-Arg-Leu-Lys-Thr-Leu-Phe-Thr-OH (GBV-A NS5A- derived peptide) | Not found |
| Gly-Asn-Ile-Tyr-Asp-Ile-Ala-Ala-Gln-Val | Not found |
| Fmoc-Val-Wang Resin | Not applicable (resin) |
| HCTU | 16219341 google.com |
| TFA-salt | Not applicable (salt form) |
| Boc-amino acid | Not applicable (class of compounds) |
| Fmoc-amino acid | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| pSer | 120910 rsc.org (Note: CID for O-Phospho-L-serine) |
| pThr | 120911 rsc.org (Note: CID for O-Phospho-L-threonine) |
| Fmoc-Val-OH | 442018 nih.gov |
| Fmoc-Arg(Pbf)-OH | 444447 nih.gov |
| Fmoc-Asn(Trt)-OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)-OH | 444449 nih.gov |
| Fmoc-Cys(Trt)-OH | 444450 nih.gov |
| Fmoc-Gln(Trt)-OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)-OH | 444452 nih.gov |
| Fmoc-Gly-OH | 444453 nih.gov |
| Fmoc-His(Trt)-OH | 444454 nih.gov |
| Fmoc-Ile-OH | 444455 nih.gov |
| Fmoc-Leu-OH | 444456 nih.gov |
| Fmoc-Lys(Boc)-OH | 444457 nih.gov |
| Fmoc-Met-OH | 444458 nih.gov |
| Fmoc-Phe-OH | 444459 nih.gov |
| Fmoc-Pro-OH | 444460 nih.gov |
| Fmoc-Ser(But)-OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)-OH | 444462 nih.gov |
| Fmoc-Trp(Boc)-OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)-OH | 444464 nih.gov |
| Fmoc-Val-OH | 442018 nih.gov |
| PyAOP | 5362673 nih.gov |
| AldraAmine | Not found |
| Boc-L-aspartic acid | 99718 fishersci.ca |
| Boc-deprotection | Not applicable (process) |
| Boc/Bzl approaches | Not applicable (strategy) |
| His(Boc) | Not found |
| Met | 6137 nih.gov |
| Arg(Tos) | Not found |
| Cys(Bzl) | Not found |
| Cys(Acm) | Not found |
| Arg(NO2) | Not found |
| TMSOTf | 82735 chempep.com |
| TMSBr | 6992 chempep.com |
| Thioanisole | 6820 chempep.com |
| Dnp | 7415 chempep.com (Note: CID for 2,4-Dinitrophenol, related to Dnp group) |
| For | 275 chempep.com (Note: CID for Formaldehyde, related to For group) |
| MBHA resin | Not applicable (resin) |
| BOP | 441307 peptide.com |
| DIEA | 7905 iris-biotech.de |
| Gly-Gly | 135489 brieflands.com |
| L-alaninate | 439220 nih.gov |
| L-alaninium | 171729 nih.gov |
| D-alanine | 71080 nih.gov |
| D-alaninium | 171730 nih.gov |
| D-alaninate | 439221 nih.gov |
| L-alpha-amino acid | 5950 nih.gov |
| D-alpha-amino acid | 71080 nih.gov |
| L-alanine zwitterion | 83886 nih.gov |
| D-alanine zwitterion | 71081 nih.gov |
| Pyruvate (B1213749) | 1060 nih.gov |
| L-aspartate | 29993 guidetopharmacology.org |
| (2S)-2-aminobutanedioic acid | 5960 wikipedia.org |
| (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | 99718 fishersci.ca |
| Carbamoyl (B1232498) aspartic acid | 279 wikipedia.org |
| (2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid (Ala-Asp) | 99719 nih.gov |
| Asn-Asp-Ala | 145454045 metabolomicsworkbench.org |
| (Sar1,Gly8)- | 92043752 citeab.com (Note: CID for a peptide containing Sar and Gly) |
| This compound-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu | Not found |
| Ac-Ala-Glu-Ala-Arg-Ala-Arg-Arg-Ala-Ala-Ala-Arg | Not found |
| Asp-Ser | 6432673 peptide.com |
| Asp-Gly | 441459 peptide.com |
| β-cyclohexyl ester | Not found |
| 3-(1-Piperidinyl)alanine | Not found |
| N–O shift | Not applicable (reaction type) |
| Homoserine lactone | 7765 chempep.com |
| Glutamic acid | 6106 brieflands.com |
| His(Dnp) | Not found |
| Trp(For) | Not found |
| Diketopiperazine | 886 iris-biotech.de |
| Proline | 145742 iris-biotech.de |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| Cys | 5978 iris-biotech.de |
| Met | 6137 iris-biotech.de |
| Trp | 142857 iris-biotech.de |
| Tyr | 145727 iris-biotech.de |
| L-aspartyl | 5960 nih.gov (Note: Refers to L-Aspartic acid residue) |
| L-valine | 6287 nih.gov |
| L-alanyl | 751 nih.gov (Note: Refers to L-Alanine residue) |
| L-aspartic acid residues | 5960 nih.gov (Note: Refers to L-Aspartic acid) |
| Ala-Asp(1-) | Not found |
| Asn | 6036 iris-biotech.de |
| Gln | 5961 iris-biotech.de |
| Arg | 6322 iris-biotech.de |
| OEpe | Not found |
| OBno | Not found |
| Dmb-protected dipeptide | Not applicable (class of compounds) |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Not found |
| Fmoc-(Dmb)Gly-OH | Not found |
| Fmoc-(FmocHmb)Gly-OH | Not found |
| FmocHmb | Not found |
| Ethyl cyano(hydroxyimino)acetate | 16052943 nih.gov (Note: CID for Oxyma Pure) |
| fragment 1-6 scorpion toxin II | Not found |
| fragment 65-74 of the acyl carrier protein | Not found |
| conotoxin PnIA(A10L) | Not found |
| CP10 | Not found |
| LGPDA | Not found |
| Asp(ODmab) | Not found |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Fmoc-Nle-OH | Not found |
| Rink Amide MBHA resin | Not applicable (resin) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| pSPPS method | Not applicable (method) |
| ET-pSPPS method | Not applicable (method) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| TFA mixture | Not applicable (mixture) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| AldraAmine trapping agents | Not found |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Diketopiperazine | 886 iris-biotech.de |
| Proline | 145742 iris-biotech.de |
| Piperidine | 8081 iris-biotech.de |
| tert. butyl ammonium (B1175870) fluoride (B91410) (TBAF) | 17630 iris-biotech.de |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| Cys | 5978 iris-biotech.de |
| Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Pmc protecting group | Not found |
| Pbf protecting group | 138574 iris-biotech.de |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Uronium/aminium coupling reagents | Not applicable (class of reagents) |
| N-terminal | Not applicable (part of peptide) |
| C-terminal | Not applicable (part of peptide) |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| Wang resins | Not applicable (resin) |
| Rink amide resin | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Amino protection | Not applicable (process) |
| Weak acid | Not applicable (class of compounds) |
| Weak base | Not applicable (class of compounds) |
| C-terminal Cys | Not applicable (peptide sequence) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazine formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Fmoc deprotection | Not applicable (process) |
| Pmc protecting group | Not found |
| Pbf protecting group | 138574 iris-biotech.de |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | Not applicable (peptide sequence) |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Diketopiperazine formation | 886 iris-biotech.de |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | Not applicable (peptide sequence) |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | Not applicable (peptide sequence) |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | Not applicable (peptide sequence) |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | Not applicable (protecting group type) |
| Allyl group | Not applicable (protecting group type) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | Not applicable (side reaction) |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | Not applicable (process) |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
| Boc-protection | Not applicable (strategy) |
| Fmoc/tBu protection strategy | Not applicable (strategy) |
| 2-chlorotrityl chloride resin | Not applicable (resin) |
| Pipecolic acid | 79087 peptide.com |
| TIC | Not found |
| HOBt | 920 peptide.com |
| 6-Cl-HOBt | 6918524 peptide.com |
| HOAt | 6918525 peptide.com |
| Histidine | 752 peptide.com |
| Cysteine | 5978 peptide.com |
| Methoxybenzyl group | Not found |
| Diketopiperadine Formation | Not applicable (side reaction) |
| Aspartimide formation | Not applicable (side reaction) |
| Piperidinyl-alanine | Not found |
| Oxidation of methionine | Not applicable (side reaction) |
| Incomplete Fmoc deprotection | Not applicable (side reaction) |
| Migrating Pmc and Pbf protecting groups | Not applicable (side reaction) |
| N-O shifts | Not applicable (side reaction) |
| Guanidinylation | Not applicable (side reaction) |
| Diketopiperazines (DKP) | 886 iris-biotech.de |
| α-amino groups | Not applicable (part of amino acid) |
| Activated building blocks | Not applicable (class of compounds) |
| Penultimate amide bond | Not applicable (part of peptide) |
| DKP formation | Not applicable (side reaction) |
| C-terminal prolines | 145742 iris-biotech.de |
| Wang resins | Not applicable (resin) |
| Rink amide | Not applicable (resin) |
| Ester | Not applicable (functional group) |
| Cleavage of the peptide from the resin | Not applicable (process) |
| Dipeptide building blocks | Not applicable (class of compounds) |
| Piperidine | 8081 iris-biotech.de |
| Tert. butyl ammonium fluoride (TBAF) | 17630 iris-biotech.de |
| Fmoc for amino protection | Not applicable (protecting group) |
| Trityl (Trt) | 16665 iris-biotech.de (Note: CID for Triphenylmethane, related to Trt group) |
| Weak acid | Not applicable (class of compounds) |
| In situ neutralization | Not applicable (method) |
| Coupling step | Not applicable (process) |
| Weak base | Not applicable (class of compounds) |
| Diisopropylethylamine (DIEA/DIPEA) | 7905 iris-biotech.de |
| 3-(1-piperidinyl)alanine | Not found |
| C-terminal Cys | Not applicable (peptide sequence) |
| Base attack | Not applicable (reaction type) |
| Protecting group of the thiol | Not applicable (part of amino acid) |
| Dehydroalanine | 1549981 iris-biotech.de |
| β-elimination | Not applicable (reaction type) |
| Piperidine | 8081 iris-biotech.de |
| Trityl-protected Cys | Not found |
| Oxidation of Methionine | 6137 iris-biotech.de |
| Sulfoxide | 1098 iris-biotech.de |
| Ammonium iodide | 25252 iris-biotech.de |
| Dimethyl sulfide | 677 iris-biotech.de |
| Dithiotreitol (DTT) | 444953 iris-biotech.de |
| Tris-(2-carboxyethyl)phosphine (TCEP) | 16219340 iris-biotech.de |
| Isoaspartic Acid | 311297 nih.gov |
| N(alpha)-fluorenylmethyloxycarbonylamino acids | Not applicable (class of compounds) |
| Aspartimide | 311296 nih.gov |
| Dmab-protected peptide | Not applicable (class of compounds) |
| Asp(ODmab) | Not found |
| Resin linkers | Not applicable (class of materials) |
| Fmoc-deprotection conditions | Not applicable (process parameters) |
| Coupling methods | Not applicable (class of methods) |
| Fmoc group | 11363 nih.gov (Note: CID for Fluorene, related to Fmoc group) |
| Allyl ester | Not applicable (protecting group type) |
| Alloc group | 11015 nih.gov (Note: CID for Allyl alcohol, related to Alloc group) |
| Allyl group | 7847 nih.gov (Note: CID for Allyl group) |
| Pd(PPh3)4 | 16217848 nih.gov |
| PhSiH3 | 13902 nih.gov |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| N-terminal acetylation | Not applicable (process) |
| Cleavage of peptide from resin | Not applicable (process) |
| SHU9119 | 6918420 nih.gov |
| MTII | 6918421 nih.gov |
| Nle | 6252 nih.gov |
| c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH2 | Not found |
| c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 | Not found |
| DNal(2') | 108163 nih.gov |
| DPhe | 68351 nih.gov |
| Rink Amide MBHA resin | Not applicable (resin) |
| HBTU | 5362672 nih.gov |
| DIEA | 7905 nih.gov |
| DMF | 8028 nih.gov |
| Nα-Fmoc deprotection | Not applicable (process) |
| Fmoc-Nle-OH | Not found |
| Nα-Fmoc removal | Not applicable (process) |
| N-terminal peptide resins | Not applicable (class of compounds) |
| Acetylated peptide resins | Not applicable (class of compounds) |
| Cyclic peptides | Not applicable (class of compounds) |
| Modified conditions | Not applicable (process parameters) |
| Previously published method | Not applicable (method) |
| Fmoc-protected amino acid | Not applicable (class of compounds) |
| HATU | 148071 rsc.org |
| DIPEA | 7905 rsc.org |
| DMF | 8028 rsc.org |
| Resin | Not applicable (material) |
| Free amine | Not applicable (functional group) |
| Reaction mixture | Not applicable (material) |
| Microwave-irradiated | Not applicable (process) |
| Fmoc deprotections | 8081 rsc.org |
| Piperidine | 8081 rsc.org |
| DMF | 8028 rsc.org |
| Solid support | Not applicable (material) |
| DCM | 6344 rsc.org |
| Kaiser test | Not applicable (test) |
| Phosphorylated amino acid | Not applicable (class of compounds) |
| MW irradiation | Not applicable (process) |
| Peptidyl resin | Not applicable (class of compounds) |
| TFA mixture | Not applicable (mixture) |
| Asp-Asp-Glu-Ala-pSer-Thr-pThr-Val-Ser-Lys-pThr-Glu-Thr-pSer-Gln-Val-Ala-Pro-Ala | Not found |
| MW-SPPS | Not applicable (method) |
| pSPPS | Not applicable (method) |
| ET-pSPPS | Not applicable (method) |
| Coupling methods | Not applicable (class of methods) |
| Rink amide MBHA polystyrene resin | Not applicable (resin) |
| GL Bio | Not applicable (supplier) |
| CEM-Discover Microwave assisted Peptide Synthesizer | Not applicable (equipment) |
| CEM Corporation | Not applicable (company) |
| Fmoc chemistry | Not applicable (strategy) |
| Phosphorylated peptides | Not applicable (class of compounds) |
| Fmoc-protected amino acids | Not applicable (class of compounds) |
| Fmoc-Ala–OHxH2O | Not found |
| Fmoc-Arg(Pbf)–OH | 444447 nih.gov |
| Fmoc-Asn(Trt)–OH | 444448 nih.gov |
| Fmoc-Asp-(Ot-Bu)–OH | 444449 nih.gov |
| Fmoc-Cys(Trt)–OH | 444450 nih.gov |
| Fmoc-Gln(Trt)–OH | 444451 nih.gov |
| Fmoc-Glu(Ot-Bu)–OH | 444452 nih.gov |
| Fmoc-Gly–OH | 444453 nih.gov |
| Fmoc-His(Trt)–OH | 444454 nih.gov |
| Fmoc-Ile–OH | 444455 nih.gov |
| Fmoc-Leu–OH | 444456 nih.gov |
| Fmoc-Lys(Boc)–OH | 444457 nih.gov |
| Fmoc-Met–OH | 444458 nih.gov |
| Fmoc-Phe–OH | 444459 nih.gov |
| Fmoc-Pro–OH | 444460 nih.gov |
| Fmoc-Ser(But)–OH | 444461 nih.gov |
| Fmoc-Thr(t-Bu)–OH | 444462 nih.gov |
| Fmoc-Trp(Boc)–OH | 444463 nih.gov |
| Fmoc-Tyr(t-Bu)–OH | 444464 nih.gov |
| Fmoc-Val–OH | 442018 nih.gov |
| HATU | 148071 nih.gov |
| PyAOP | 5362673 nih.gov |
| DIEA | 7905 nih.gov |
| Piperidine | 8081 nih.gov |
| Formic acid | 302 nih.gov |
| DMF | 8028 nih.gov |
| AldraAmine trapping agents | Not found |
| Resin | Not applicable (material) |
| HPLC pumps | Not applicable (equipment) |
| UV–vis analytical data | Not applicable (data type) |
| Fmoc deprotection reactions | Not applicable (reaction type) |
| Automated fast-flow peptide synthesizer | Not applicable (equipment) |
Aspartylalanine (this compound) is a dipeptide comprising L-aspartic acid and L-alanine linked by a peptide bond. The chemical synthesis of this compound, particularly as part of larger peptide sequences, presents specific challenges primarily related to the reactivity of the aspartic acid residue.
A major challenge in the synthesis of peptides containing aspartic acid is the undesired formation of aspartimide. This cyclic succinimide intermediate arises from an intramolecular reaction involving the side-chain β-carboxyl group of aspartic acid and the nitrogen atom of the peptide bond at its C-terminus. iris-biotech.depeptide.com This side reaction can occur under both acidic and basic conditions, with the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) being a significant factor. iris-biotech.depeptide.com The formation of aspartimide can lead to epimerization of the aspartic acid residue and subsequent ring-opening by hydrolysis or reaction with a base (such as piperidine in Fmoc chemistry), yielding a mixture of α- and β-linked peptides, as well as piperidides. iris-biotech.depeptide.comiris-biotech.de These by-products reduce the yield and purity of the desired peptide and can be difficult to separate, sometimes co-eluting during chromatographic purification. iris-biotech.de
Sequence-Dependent Susceptibility of this compound and Related Dipeptides
The propensity for aspartimide formation is not uniform across all aspartic acid-containing sequences but is strongly dependent on the identity of the amino acid immediately following aspartic acid (the X position in an Asp-X motif). iris-biotech.de Sequences where X is an amino acid with a small or non-bulky side chain are particularly susceptible. Asp-Gly, this compound, and Asp-Ser sequences are recognized as being highly prone to aspartimide formation. peptide.comiris-biotech.debrieflands.com Research indicates that the sequence dependency for aspartimide/piperidide formation is most pronounced for Asp-Gly, followed by Asp-Arg and Asp-Asp. iris-biotech.de This highlights that the challenge of aspartimide formation in this compound sequences is a significant consideration in peptide synthesis due to alanine's relatively small side chain.
Methodological Strategies for Suppression and Mitigation of Aspartimide Formation
Numerous strategies have been developed to minimize or prevent aspartimide formation during peptide synthesis. Modifying the conditions used for Fmoc deprotection is one common approach. Adding acidic additives, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution has been shown to reduce aspartimide formation. iris-biotech.depeptide.comiris-biotech.debiotage.compeptide.com Weaker bases like morpholine or piperazine can also be used for Fmoc removal to reduce this side reaction, although their effectiveness in complete deprotection may vary depending on the sequence. iris-biotech.deiris-biotech.debiotage.com
Another strategy involves the modification of the aspartic acid side chain protecting group. Utilizing bulkier ester protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the intramolecular cyclization. iris-biotech.de However, the effectiveness of bulky groups can depend on their flexibility, and some may negatively impact solubility. biotage.comiris-biotech.de Cyanosulfurylides have also been investigated as protecting groups for aspartic acid, demonstrating the potential for complete suppression of aspartimide formation, although their cleavage can introduce other side reactions. iris-biotech.deiris-biotech.deresearchgate.net
Backbone protection of the amide nitrogen immediately following the aspartic acid residue is considered a highly effective strategy for preventing aspartimide formation. nih.govresearchgate.net Groups such as 2,4-dimethoxybenzyl (Dmb) are employed for this purpose. iris-biotech.depeptide.comnih.gov This approach is particularly valuable for highly susceptible sequences like Asp-Gly, and Dmb-protected dipeptide building blocks are commercially available to facilitate this strategy. peptide.combiotage.comnih.gov While effective, coupling to Dmb-protected amino acids can sometimes be challenging. peptide.com
The choice of solid support can also play a role. For instance, the use of 2-chlorotrityl chloride resin can be preferred in certain situations to suppress side reactions like diketopiperazine formation, which can occur with other resins like Wang resin. peptide.comiris-biotech.de
Comparative studies have evaluated the effectiveness of different strategies in mitigating aspartimide formation in various peptide sequences. iris-biotech.de The table below summarizes some findings on the influence of sequence and deprotection conditions:
| Sequence | Cleavage Reagent (in DMF) | Additive | Impact on Aspartimide/Piperidide Formation |
|---|---|---|---|
| Asp-Gly | 30% Piperidine | None | High formation |
| Asp-Arg | 30% Piperidine | None | Moderate formation |
| Asp-Asp | 30% Piperidine | None | Moderate formation |
| Asp-Gly | 30% Piperidine | 0.1 M Formic Acid | Reduced formation |
| Asp-Gly | 50% Morpholine | None | Low formation |
| Asp-Gly | 20% Piperidine | 0.1 M HOBt | Significantly reduced formation peptide.combiotage.comnih.gov |
| Asp-Gly | 20% Piperidine | 1 M Oxyma Pure | Reduced impurities nih.gov |
| Asp-Gly | 20% Piperidine (with Asp(OtBu)) | None | Higher impurities compared to bulkier groups iris-biotech.denih.gov |
| Asp-Gly | 20% Piperidine (with Asp(OEpe)) | None | Lower impurities than Asp(OtBu) iris-biotech.de |
| Asp-Gly | 20% Piperidine (with Asp(OBno)) | None | Lower impurities than Asp(OEpe) iris-biotech.de |
| Asp-Gly | Various (with Asp(CSY)) | NCS | Complete suppression iris-biotech.deiris-biotech.deresearchgate.net |
Note: Data compiled from snippets peptide.comiris-biotech.debiotage.comnih.gov. Specific quantitative outcomes are dependent on the full synthetic protocol.
Advanced Synthetic Approaches for this compound and Peptide Analogs
Advanced synthetic methodologies offer further avenues to improve the synthesis of peptides, including those containing this compound sequences, by addressing challenges such as aspartimide formation and enhancing reaction kinetics.
In Situ Neutralization Procedures
In solid-phase peptide synthesis, following the removal of the N-alpha protecting group, the terminal amine of the growing peptide chain exists as a salt. luxembourg-bio.compeptide.com This necessitates a neutralization step to generate the free amine for the subsequent amino acid coupling. peptide.com Traditionally, this is a separate step involving treatment with a base. peptide.com
In situ neutralization protocols integrate the neutralization and coupling steps. luxembourg-bio.compeptide.comchempep.com The activated amino acid and base are added concurrently to the deprotected peptide-resin salt. luxembourg-bio.com This approach minimizes the duration for which the peptide-resin is in the free amine form, which is advantageous as aggregation can be more pronounced in the neutral state. peptide.com By reducing the time spent in the neutral state, in situ neutralization can help mitigate aggregation issues and potentially improve coupling efficiencies, particularly for sequences known to be difficult to synthesize. peptide.comnih.gov This methodology has been applied in both Boc and Fmoc-based SPPS protocols. luxembourg-bio.compeptide.comchempep.com
Flow Chemistry and Continuous-Flow Peptide Synthesis
Flow chemistry, where reactions are conducted in a continuous stream, has emerged as a powerful tool in peptide synthesis. Continuous-flow SPPS involves the continuous pumping of reagents through a solid support reactor. brieflands.comgoogle.comamidetech.com This technique offers advantages such as precise control over reaction parameters and the potential to reduce side product formation. google.comamidetech.com
Continuous-flow systems can enable efficient couplings with lower excesses of amino acids compared to traditional batch methods, while still achieving high purity and yields. google.com The efficient mass transfer and rapid mixing in flow reactors contribute to accelerated reaction times. brieflands.com Automated fast-flow peptide synthesis (AFPS) represents an advancement in this field, allowing for rapid peptide chain elongation and the synthesis of longer peptides within hours. brieflands.comamidetech.com While promising for large-scale production, optimizing reactor capacity in flow systems remains an area of development. brieflands.com
Application of Microwave Irradiation in Peptide Synthesis
Microwave irradiation has been increasingly utilized in solid-phase peptide synthesis to accelerate reaction kinetics and enhance synthesis efficiency. brieflands.comnih.govrsc.orggoogle.com Microwave energy effectively heats the reaction mixture, leading to faster coupling and deprotection steps. brieflands.comnih.gov This can dramatically reduce reaction times, allowing steps that would typically take hours to be completed in minutes. brieflands.com
Microwave-assisted peptide synthesis can improve both the speed of amino acid coupling and Fmoc deprotection, and can also contribute to higher purity of the crude peptide product. nih.gov It is particularly beneficial for improving the solubility of protected amino acids in organic solvents. brieflands.com Microwave irradiation has been successfully integrated into various stages of peptide synthesis, including deprotection, coupling, selective cleavage of side-chain protecting groups, cyclization, N-terminal acetylation, and cleavage from the resin. nih.gov While microwave assistance generally enhances synthesis, its effectiveness may be limited for exceptionally challenging sequences. nih.gov Automated microwave peptide synthesizers are commercially available, leveraging microwave energy to drive Fmoc-based SPPS. brieflands.comrsc.org
Degradation Pathways and Stability of Aspartylalanine and Aspartate Containing Peptides
Non-Enzymatic Degradation Mechanisms of Aspartate Residues
Non-enzymatic degradation represents a spontaneous chemical breakdown of aspartate and asparagine residues, occurring both in vitro and in vivo mtoz-biolabs.com. The rates of these reactions are influenced by environmental factors such as pH, temperature, and ionic strength mtoz-biolabs.com.
Deamidation of Asparagine to Aspartate and Isoaspartate
Deamidation is a prevalent non-enzymatic post-translational modification involving the hydrolysis of the amide group in asparagine residues, primarily yielding aspartic acid or isoaspartic acid mtoz-biolabs.comionsource.comwikipedia.org. While Asp-Ala contains aspartate, the deamidation of asparagine is a significant source of aspartate and isoaspartate in longer peptides and proteins, which can subsequently undergo further degradation reactions relevant to the stability of Asp-containing sequences.
The primary pathway for non-enzymatic asparagine deamidation involves an intramolecular rearrangement initiated by the nucleophilic attack of the peptide bond nitrogen from the C-terminally adjacent amino acid on the side chain carbonyl carbon of asparagine ionsource.comresearchgate.net. This attack results in the formation of a five-membered cyclic imide intermediate known as a succinimide (B58015) ionsource.comresearchgate.netnih.gov.
Formation of Succinimide and Isoimide (B1223178) Intermediates
The formation of a succinimide intermediate is a central step in the non-enzymatic degradation of both asparagine and aspartate residues ionsource.comnih.govnih.gov. This intermediate arises from the intramolecular attack of the peptide bond nitrogen on the side chain carbonyl carbon nih.gov. The succinimide is a reactive, metastable cyclic structure researchgate.net.
An alternative pathway, less frequently observed, involves the nucleophilic attack by the backbone carbonyl oxygen, leading to the formation of a cyclic isoimide intermediate researchgate.net. Hydrolysis of the succinimide intermediate results in a mixture of aspartyl and isoaspartyl linkages ionsource.comresearchgate.net. In contrast, hydrolysis of the isoimide intermediate is reported to exclusively produce aspartyl residues researchgate.net.
The rate at which succinimide forms is influenced by the surrounding amino acid sequence nih.gov. Studies have demonstrated that succinimide formation occurs considerably faster in asparaginyl peptides compared to aspartyl peptides nih.gov. The amino acid immediately following the asparagine or aspartate residue (at the n+1 position) significantly impacts the degradation rate, with residues like glycine (B1666218), alanine (B10760859), serine, or threonine increasing the propensity for degradation tandfonline.comnih.gov.
Isomerization of Aspartate and its Consequences for Peptide Structure
Isomerization of aspartate residues is another spontaneous non-enzymatic modification that proceeds through the succinimide intermediate jst.go.jpcreative-biolabs.comacs.org. This process converts the standard L-α-aspartate into abnormal isomers, predominantly L-β-aspartate, and to a lesser extent, D-α- and D-β-aspartate acs.orgkyoto-u.ac.jp.
The formation of isoaspartate (β-aspartate) occurs when the succinimide intermediate is hydrolyzed at the β-carbonyl group ionsource.comwikipedia.org. This results in an altered peptide backbone where the aspartyl residue forms a peptide bond through its β-carboxyl group rather than the typical α-carboxyl group wikipedia.org.
This isomerization introduces a structural "kink" in the peptide backbone and can lead to an altered orientation of the side chain compared to the L-α-aspartate form biorxiv.org. These conformational changes can have significant consequences for protein structure and function, potentially leading to unfolding or aggregation acs.orgbiorxiv.org. Aspartate isomerization has been implicated in age-related protein modifications and various diseases acs.org.
Enzymatic Hydrolysis and Turnover of this compound and Related Peptides
Enzymatic hydrolysis, facilitated by specific peptidases and proteases, plays a vital role in the turnover and degradation of peptides, including this compound nih.gov. Unlike their non-enzymatic counterparts, enzymatic reactions are typically characterized by their speed and substrate specificity mtoz-biolabs.com.
Kinetic Studies of Peptide Bond Hydrolysis in this compound Model Compounds
This compound, as a dipeptide, is susceptible to hydrolysis, which cleaves the peptide bond, yielding aspartic acid and alanine . Hydrolysis can be catalyzed by enzymes or occur under acidic or alkaline conditions . Kinetic studies are essential for understanding the rates and mechanisms of peptide bond hydrolysis and thus peptide stability nih.govwisc.edu.
While specific detailed kinetic data for this compound hydrolysis were not prominently featured in the search results, general principles governing peptide bond hydrolysis are applicable. Peptide bond hydrolysis generally follows a first-order rate law nih.gov. The rate is influenced by factors such as temperature, pH, and pressure nih.gov. Acidic conditions promote hydrolysis by protonating the peptide bond carbonyl, facilitating nucleophilic attack by water . Under alkaline conditions, hydroxide (B78521) ions serve as nucleophiles . Enzymes like proteases accelerate cleavage by stabilizing the transition state .
Studies on other dipeptides and peptides provide insights into the factors that affect hydrolysis rates. The equilibrium constant for dipeptide bond formation in aqueous solutions is typically low, favoring the hydrolysis reaction researchgate.net.
Substrate Specificity of Isoaspartyl Dipeptidases Towards β-Asp-Ala
Isoaspartyl dipeptidases are enzymes specifically designed to hydrolyze peptides containing an isoaspartyl linkage, such as β-Asp-Ala . β-Asp-Ala, possessing the abnormal β-aspartyl linkage, can serve as a substrate for these enzymes, with their activity often quantified by measuring the release of aspartate .
Research indicates that certain enzymes, such as acyl-amino acid-releasing enzyme (AARE), exhibit a higher cleavage rate for substrates containing isoaspartate compared to those with normal aspartate researchgate.net. Specifically, AARE has shown a preference for the isothis compound-pNA substrate over this compound-pNA researchgate.net. This suggests that isoaspartyl dipeptidases or enzymes with similar specificities contribute to the metabolism or potential repair of peptides containing the isoaspartyl modification, including β-Asp-Ala jst.go.jp. However, it is important to note that there is currently no known enzyme that specifically recognizes and repairs D-β-Asp residues kyoto-u.ac.jp.
Cleavage Profiles by Various Proteases and Dipeptidyl Peptidases
Enzymatic hydrolysis is a primary mechanism for the degradation of peptides, including this compound. This process involves the breaking of the peptide bond by enzymes known as peptidases or proteases. The specificity of these enzymes, determined by their active site and interaction with substrate residues, dictates where cleavage occurs within a peptide sequence. The Schechter and Berger nomenclature is commonly used to describe enzyme specificity, where residues in the substrate are denoted P1, P2, P3, etc., on the N-terminal side of the cleavage site, and P1', P2', P3', etc., on the C-terminal side. ctdbase.orguni-freiburg.de
Aspartylalanine (B79804) can be hydrolyzed into its constituent amino acids, aspartic acid and alanine, through enzymatic action. nih.govontosight.ai Beyond this direct hydrolysis, the dipeptide and peptides containing aspartate or its isomer, isoaspartate, are substrates for various peptidases.
Aminopeptidase (B13392206) A is an enzyme known to preferentially hydrolyze N-terminal dicarboxylic amino acids. Studies have indicated that aspartylalanine can be hydrolyzed by this enzyme. dsmz.dethegoodscentscompany.com Aminopeptidase A activity is notably activated by calcium ions. dsmz.de
Isoaspartyl peptidases, such as the enzyme found in Synechocystis sp., play a crucial role in degrading peptides containing isoaspartate (β-Asp) residues. This enzyme has demonstrated activity on L-beta-Asp-Ala, specifically cleaving the beta-linked aspartate residue from the N-terminus. fishersci.dk Importantly, this isoaspartyl peptidase is reported to be inactive on alpha-aspartyl dipeptides. fishersci.dk Research indicates that the Synechocystis sp. isoaspartyl peptidase/L-asparaginase exhibits a Vmax of 7.3 μmol/min/mg when acting on L-beta-Asp-Ala. fishersci.dk
Dipeptidyl peptidases (DPPs) are a family of enzymes that typically remove dipeptides from the N-terminus of substrates. Dipeptidyl peptidase IV (DPP4) is known to cleave peptides that have alanine or proline at the second position from the N-terminus (P1 position in Schechter-Berger nomenclature), releasing the N-terminal dipeptide. wikipedia.orgnih.govnih.govwaters.com While DPP4's primary substrates have Ala or Pro at this position, studies have shown that acylamino acid-releasing enzyme (AARE) and dipeptidyl peptidases 1, 2, and 4 can hydrolyze substrates containing the isothis compound motif. hmdb.cawikipedia.org AARE, in particular, shows a preference for the isoAsp form of the substrate. wikipedia.org
Other proteases exhibit specificity for cleavage sites involving aspartate residues within larger peptide sequences. Caspases, a family of cysteine proteases, often recognize and cleave substrates with aspartate at the P1 position (immediately preceding the cleavage site). hmdb.cawikipedia.org For example, Caspase 1 is known to cleave specific protein sequences at an Asp-|-Ala bond. metabolomicsworkbench.org The Asp-N Endopeptidase is another enzyme that cleaves peptide bonds, specifically on the C-terminal side of aspartate or glutamate (B1630785) residues (P1' position). metabolomicsworkbench.org Legumain, a cysteine peptidase, primarily cleaves asparaginyl bonds, but cleavage at aspartyl bonds has been observed under acidic conditions (pH 4.0). smolecule.com
The following table summarizes the cleavage characteristics of various enzymes discussed in relation to this compound and related aspartate-containing peptides:
| Enzyme | Substrate (Example) | Cleavage Site (Relative to Asp/isoAsp) | Notes |
| Aminopeptidase A | This compound | N-terminal this compound bond | Hydrolyzes N-terminal dicarboxylic amino acids; Ca2+ activated. dsmz.dethegoodscentscompany.com |
| Isoaspartyl peptidase/L-asparaginase | L-beta-Asp-Ala | N-terminal beta-Asp bond | Specific for beta-linked Asp; inactive on alpha-Asp dipeptides. fishersci.dk |
| Acylamino acid-releasing enzyme (AARE) | isothis compound motif | Hydrolysis of motif | Hydrolyzes substrates with isothis compound; prefers isoAsp. hmdb.cawikipedia.org |
| Dipeptidyl peptidase 1 (DPP1) | isothis compound motif | Hydrolysis of motif | Hydrolyzes substrates with isothis compound. hmdb.cawikipedia.org |
| Dipeptidyl peptidase 2 (DPP2) | isothis compound motif | Hydrolysis of motif | Hydrolyzes substrates with isothis compound. hmdb.cawikipedia.org |
| Dipeptidyl peptidase 4 (DPP4) | isothis compound motif | Hydrolysis of motif | Hydrolyzes substrates with isothis compound. hmdb.cawikipedia.org |
| Caspase 1 | This compound in sequence | Asp- | -Ala |
| Asp-N Endopeptidase | Asp or Glu in sequence | X-Asp- | -Y or X-Glu- |
| Legumain (Cysteine Peptidase family C13) | Asp in sequence | X-Asp- | -Y |
Note: The "Cleavage Site" column uses the Schechter and Berger nomenclature where '-' indicates the peptide bond cleaved.
Enzymatic Interactions and Aspartylalanine As a Substrate or Modulator
Aspartylalanine (B79804) as a Model Substrate for Peptide Bond Formation and Hydrolysis Enzyme Studies
Asp-Ala serves as a model compound for investigating the mechanisms behind peptide synthesis and degradation, which are fundamental processes in biochemistry . Researchers utilize this dipeptide to understand peptide bond formation and hydrolysis catalyzed by enzymes such as peptidases . Studying how this compound interacts with other biomolecules provides insights into various biological processes at the molecular level . This compound undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, cleaving the peptide bond to yield aspartic acid and alanine (B10760859) . Understanding these interactions is crucial for protein research and drug development . Aspartylalanine can also be used to investigate enzyme kinetics, particularly the activity of β-aspartyl peptidase, which catalyzes the hydrolysis of β-aspartyl peptides .
Inhibitory Activities of this compound
This compound has been identified as a protease inhibitor targeting several enzymes, including angiotensin I-converting enzyme (ACE), dipeptidyl peptidase III, and glutamate (B1630785) carboxypeptidase II .
Inhibition of Angiotensin I-Converting Enzyme (ACE)
Angiotensin I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II mdpi.com. ACE inhibitors are widely used to treat hypertension mdpi.compnas.org. This compound is reported to act as a protease inhibitor targeting ACE . While direct inhibitory constants for this compound itself are not extensively detailed in the provided sources, peptides containing this compound sequences have demonstrated ACE inhibitory activity. For instance, a peptide with the sequence Met-Ala-Asp-Ala showed ACE inhibitory activity with an IC50 value of 5.92 mM semanticscholar.org. Furthermore, a synthetic phosphinic peptide inhibitor of ACE, Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2 (RXP 407), which contains an this compound-Ala sequence, exhibits high potency and selectivity for the N-terminal active site of ACE, with a dissociation constant (Ki) of 12 nM pnas.org. This suggests that while this compound itself may have inhibitory properties, its incorporation into larger peptide structures can significantly influence and potentially enhance ACE inhibition.
Table 1: ACE Inhibitory Activity of Peptides Containing this compound
| Peptide Sequence | IC50 (mM) | Ki (nM) | Target/Context | Source |
| Met-Ala-Asp-Ala | 5.92 | - | ACE inhibitory peptide from beef hydrolysates | semanticscholar.org |
| Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2 (RXP 407) | - | 12 | Human somatic ACE (N-domain) | pnas.org |
Inhibition of Dipeptidyl Peptidase III (DPP III)
Dipeptidyl peptidase III (DPP III) is a zinc-dependent aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of oligopeptides fu-berlin.deahajournals.org. This compound is listed as a protease inhibitor targeting DPP III . However, studies on DPP III substrate specificity indicate that dipeptides with certain N-terminal residues, such as Ala-Ala, may not be readily accepted as substrates, while others like Arg-Arg or Asp-Arg are preferentially cleaved fu-berlin.deahajournals.org. Research on DPP III inhibition by dipeptides has shown varying potency depending on the dipeptide sequence and the source of the enzyme mdpi.comtandfonline.com. While this compound is indicated as an inhibitor , specific detailed data on its direct inhibitory constant (Ki) or IC50 against human DPP III were not prominently found in the provided search results, unlike some other dipeptides with aromatic or bulky side chains which showed higher inhibitory potency against enzymes from specific sources like rat brain or goat brain mdpi.comtandfonline.com.
Inhibition of Glutamate Carboxypeptidase II
Glutamate carboxypeptidase II (GCPII), also known as NAALADase or PSMA, is a membrane-bound metallopeptidase involved in the hydrolysis of N-acetyl-l-aspartyl-l-glutamate (NAAG) to N-acetyl-l-aspartate and glutamate embopress.orgavcr.cz. GCPII is a target for therapeutic intervention in neurological disorders and prostate cancer embopress.orgavcr.cz. This compound is reported to act as a protease inhibitor targeting GCPII . Studies investigating the substrate specificity of GCPII have shown that Ac-Asp-Ala is hydrolyzed by recombinant human GCPII, although it was identified as the least efficient substrate among a series of tested protected dipeptides nih.govnih.gov. While its activity as a substrate has been noted, further detailed information specifically on this compound's direct inhibitory activity against GCPII was not extensively available in the provided results.
Interaction of this compound Containing Peptide Fragments with Enzymes
Peptide fragments containing the this compound sequence can interact with enzymes, influencing their structure and activity.
Structural Interaction Studies with Phospholipase A2 (PLA2)
Phospholipase A2 (PLA2) enzymes are involved in the hydrolysis of membrane phospholipids. Structural studies have investigated the interaction of peptide fragments containing this compound with PLA2, particularly in the context of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease mdpi.comnih.govresearchgate.net. The N-terminal sequence this compound-Glu-Phe-Arg-His-Asp-Ser (DAEFRHDS) of the Aβ peptide has been studied in complex with a Group I PLA2 from the venom of the Andaman Cobra (Naja naja sagittifera) using X-ray crystallography at 2.0 Å resolution (PDB Code: 3JQ5) mdpi.comnih.govresearchgate.net.
This structural analysis revealed that the peptide fragment binds within the hydrophobic channel of the PLA2 enzyme, which is the substrate binding site mdpi.com. The interaction is stabilized by a series of hydrogen bonds and van der Waals interactions between the peptide residues and the enzyme's active site residues and those lining the hydrophobic channel mdpi.com. Specifically, the backbone oxygen atom of the serine residue at position 8 of the peptide forms a hydrogen bond with His48 of the enzyme, a residue in the active site mdpi.com. The Asp1 residue of the peptide interacts with Lys6 and Trp19 of the protein, and the His6 residue of the peptide interacts with Gly30 and Tyr64 mdpi.com. The peptide is well-positioned within the hydrophobic channel, making extensive van der Waals contacts with the surrounding enzyme residues mdpi.com.
These structural studies provide detailed insights into how peptide sequences containing this compound can interact with the active site of enzymes like PLA2, highlighting the molecular basis of these interactions.
Table 2: Structural Interactions between Aβ Fragment (DAEFRHDS) and PLA2 (PDB: 3JQ5)
| Aβ Fragment Residue | Interacting PLA2 Residues | Type of Interaction | Source |
| Asp1 | Lys6, Trp19 | Interactions mentioned | mdpi.com |
| His6 | Gly30, Tyr64 | Interactions mentioned | mdpi.com |
| Ser8 (backbone O) | His48 (Nδ1) | Hydrogen bond | mdpi.com |
| DAEFRHDS (overall) | Residues lining hydrophobic channel | Van der Waals interactions | mdpi.com |
Influence of this compound Substitutions on Enzyme Substrate Susceptibility (e.g., Enteropeptidases)
The sequence preceding the cleavage site in the natural substrate of enteropeptidase, trypsinogen (B12293085), contains a conserved tetra-aspartate motif (Asp-Asp-Asp-Asp-Lys). This acidic stretch has been considered a specific recognition site for enteropeptidase, a serine protease responsible for activating trypsinogen to trypsin. Experiments using synthetic peptides have explored the importance of these aspartate residues for enteropeptidase activity.
Studies investigating the substrate specificity of enteropeptidase have utilized synthetic peptides with modifications to the aspartate residues. For instance, replacing the aspartate at the P2 position (relative to the cleavage site) with alanine significantly decreased substrate susceptibility, primarily due to a marked increase in the Michaelis constant (Km). tandfonline.com The kcat value, representing the catalytic turnover number, showed a smaller decrease. tandfonline.com This suggests that the aspartate at the P2 position is particularly important for substrate binding affinity. tandfonline.com
While the P2 aspartate appears most critical, studies have also examined substitutions at other positions within the aspartate stretch. Replacing aspartate with alanine at the P4 or P5 positions affected the Km value more than the kcat value, leading to an increase in the kcat/Km ratio, which reflects catalytic efficiency. tandfonline.com This indicates that substitutions at these positions can influence substrate susceptibility, although the effect on binding and catalysis may differ from substitutions at P2. tandfonline.com
Unexpectedly, some research indicates that in human cationic trypsinogen, a tetra-alanine mutant (replacing the four aspartates with alanine) was still a highly specific substrate for human enteropeptidase, although this was not observed with bovine enteropeptidase. nih.govimrpress.comnih.gov This suggests potential species-specific differences in enteropeptidase recognition and highlights that while the aspartate motif is important, its necessity for recognition by human enteropeptidase may be less absolute than previously thought. nih.govimrpress.comnih.gov
However, the aspartate motif in trypsinogen's activation peptide is critical for the suppression of autoactivation. nih.govnih.gov Single alanine mutations within this motif can lead to increased rates of autoactivation, with the Asp22 to Ala mutation showing a particularly significant increase. nih.govnih.gov This suggests a dual role for the aspartate stretch, being involved in both enteropeptidase recognition (with species-specific variations) and the crucial prevention of premature trypsinogen activation. nih.govnih.gov
The influence of this compound motifs or isothis compound motifs within substrates on other proteases has also been investigated. For example, while enteropeptidase typically cleaves after a sequence containing multiple aspartate residues, it could not effectively cleave substrates if the P2 amino acid was replaced by isoAsp. researchgate.net In contrast, some enzymes like acylamino acid-releasing enzyme (AARE) and dipeptidyl peptidases 1, 2, and 4 were found to hydrolyze substrates containing the isothis compound motif, although often with significantly reduced efficiency compared to this compound substrates. researchgate.net
Functional Roles of Aspartate Residues within Enzyme Active Sites
Aspartate residues play crucial roles in the active sites of many enzymes, contributing to both substrate binding and catalysis. ontosight.aiwikipedia.org Their negatively charged carboxyl group at physiological pH allows them to participate in various interactions, including hydrogen bonding, ionic interactions, and acting as acid-base catalysts. ontosight.ailetstalkacademy.com
Characterization of Catalytic Aspartate Residues in Enzyme Mechanisms
Aspartate residues are frequently found as key components of enzyme active sites, particularly in catalytic triads or dyads. libretexts.orgnih.govwikipedia.org In aspartic proteases, for instance, a catalytic dyad typically consists of two conserved aspartate residues that activate a water molecule for nucleophilic attack on the peptide bond of the substrate. libretexts.orgnih.govwikipedia.orgebi.ac.ukebi.ac.uk One aspartate residue can act as a general base, abstracting a proton from the water molecule, while the other stabilizes the resulting tetrahedral intermediate through hydrogen bonding. nih.govwikipedia.org
In serine proteases, aspartate is often part of a catalytic triad (B1167595) (Asp-His-Ser). libretexts.orgwikipedia.org Here, the aspartate residue helps to orient and polarize the histidine residue, which in turn activates the serine residue to act as a nucleophile. libretexts.orgwikipedia.org This charge-relay system is essential for the catalytic mechanism. wikipedia.org
Aspartate residues can also play direct roles in catalysis by acting as general acids or bases, facilitating proton transfer during the reaction mechanism. letstalkacademy.comcore.ac.uk For example, in E. coli aspartate transcarbamoylase, a conserved aspartate residue is proposed to act as a general base during catalysis. nih.gov In aspartate aminotransferase, an aspartate residue stabilizes the positive charge on the pyridine (B92270) ring of the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor, enhancing its electron-withdrawing capacity and facilitating proton removal from the substrate. ebi.ac.uk
Crystallographic studies have provided detailed insights into the positioning and interactions of catalytic aspartate residues within enzyme active sites. These structures often reveal hydrogen bonding networks and interactions with substrates or cofactors that are essential for catalytic function. nih.govebi.ac.uk
Mutagenesis Studies of Aspartate-to-Alanine Substitutions and Their Impact on Enzyme Kinetics
Site-directed mutagenesis, particularly substituting aspartate with alanine (Asp->Ala), is a common technique to probe the functional importance of specific aspartate residues in enzymes. Alanine is often chosen due to its small, non-polar side chain, which typically minimizes structural perturbations while removing the charged carboxyl group of aspartate.
Studies involving Asp->Ala mutations have demonstrated significant impacts on enzyme kinetics and activity. For example, replacing a catalytic aspartate with alanine in E. coli alkaline phosphatase resulted in a complete loss of activity, indicating the essential nature of this residue for catalysis. nih.gov Similarly, substituting a conserved aspartate proposed to act as a general base in E. coli glycerol (B35011) kinase with asparagine (D245N) or alanine (though D245N was primarily discussed) significantly decreased catalytic efficiency (kcat/KATP) by 300-fold. nih.gov
In cytosolic phospholipase A2 (cPLA2), substituting alanine for Asp-549, a residue within a catalytic motif, completely inactivated the enzyme. nih.gov This underscores the critical role of this aspartate in cPLA2 function. nih.gov
Mutagenesis studies in E. coli aspartate transcarbamoylase (ATCase) have also highlighted the importance of aspartate residues. Replacing a cis-proline residue near the regulatory nucleotide binding site with alanine (Pro268->Ala) resulted in a 40-fold reduction in enzyme activity and decreased substrate affinity for carbamoyl (B1232498) phosphate (B84403) and aspartate. acs.orgrcsb.orgnih.gov While this is a proline-to-alanine mutation, it demonstrates how a single amino acid change, even near an aspartate-interacting region, can significantly impact enzyme kinetics and substrate binding. Furthermore, alanine scanning mutagenesis of the regulatory chain of ATCase showed that an Asp4r->Ala mutation reduced the enzyme's response to regulatory nucleotides ATP and CTP. oup.com
In bacterial neuraminidase, replacing a conserved aspartic acid with glycine (B1666218) (D92G) resulted in a catalytically competent enzyme but with altered activity against different substrates, indicating the aspartate's contribution to the free energy of hydrolysis. core.ac.uk
These mutagenesis studies collectively demonstrate that aspartate residues in enzyme active sites are frequently essential for catalytic activity, substrate binding, and proper enzyme regulation. Substituting aspartate with alanine or other residues can lead to substantial decreases in catalytic efficiency (kcat/Km), altered substrate affinity (Km), and changes in regulatory responses, providing valuable insights into their specific functional roles.
Data Table: Examples of Aspartate Mutagenesis and Kinetic Impact
| Enzyme | Mutation | Wild-Type Activity/Parameter | Mutant Activity/Parameter | Fold Change (Mutant/Wild-Type) | Primary Impact Noted | Source |
| Porcine Enteropeptidase (P2 position) | Asp -> Ala | Lower Km | Higher Km | ~4.7-fold increase in Km | Decreased substrate susceptibility | tandfonline.com |
| Human Cationic Trypsinogen (Autoactivation) | Asp22 -> Ala | Lower autoactivation rate | Higher autoactivation rate | 66-fold increase | Increased autoactivation | nih.govnih.gov |
| E. coli Alkaline Phosphatase | Asp51 -> Ala | Catalytically active | No catalysis | Complete loss of activity | Loss of catalytic activity | nih.gov |
| E. coli Glycerol Kinase | Asp245 -> Asn | Higher kcat/KATP | Lower kcat/KATP | ~300-fold decrease | Decreased catalytic efficiency | nih.gov |
| Cytosolic Phospholipase A2 (cPLA2) | Asp549 -> Ala | Catalytically active | Inactivated enzyme | Complete inactivation | Loss of catalytic activity | nih.gov |
| E. coli Aspartate Transcarbamoylase | Pro268 -> Ala | Higher activity & affinity | Lower activity & affinity | 40-fold reduction in activity | Decreased activity & affinity | acs.orgrcsb.orgnih.gov |
| E. coli Aspartate Transcarbamoylase | Asp4r -> Ala | Normal regulatory response | Reduced regulatory response | ~30-40% reduction in response | Altered regulatory response | oup.com |
Note: This table summarizes findings from various studies and may not represent direct this compound substitutions in all cases, but includes relevant examples of aspartate mutations and their kinetic consequences.
Computational and Theoretical Studies of Aspartylalanine
Molecular Dynamics (MD) Simulations of Asp-Ala and its Conjugates
Selection of Force Fields (e.g., AMBER, CHARMM) and Solvent Models
The accuracy of MD simulations heavily relies on the choice of force field and solvent model. Force fields, such as AMBER and CHARMM, provide the mathematical descriptions of the forces between atoms, including bonded and non-bonded interactions nih.govgithub.ioresearchgate.net. These force fields are parameterized based on experimental data and quantum mechanical calculations to accurately reproduce molecular properties and interactions nih.govgithub.io. Studies involving peptides often utilize force fields specifically developed or refined for proteins and peptides nih.govgithub.io.
Solvent models are crucial for simulating the environment in which the peptide exists. Explicit solvent models, such as TIP3P water, represent individual solvent molecules, providing a detailed description of peptide-solvent interactions aip.org. While computationally expensive, explicit solvent models are often preferred for capturing the nuances of hydration and its influence on peptide conformation and dynamics nih.govnih.govacs.orguzh.ch. Implicit solvent models, on the other hand, approximate the solvent as a continuous medium with dielectric properties, significantly reducing computational cost aip.orgnih.govacs.orguzh.ch. These models are useful for exploring larger systems or longer timescales, although they may sacrifice some accuracy in describing specific solvent-peptide interactions aip.orgacs.orguzh.ch. The selection of a suitable force field and solvent model is critical for obtaining reliable simulation results that reflect the behavior of this compound containing peptides in a given environment researchgate.net.
Conformational Analysis and Dynamic Stability of this compound Containing Peptides
MD simulations enable detailed conformational analysis of peptides by exploring the accessible spatial arrangements of their atoms over time. For this compound containing peptides, this includes examining the dihedral angles of the peptide backbone and the side chains of aspartic acid and alanine (B10760859) nih.govresearchgate.net. Simulations can reveal preferred conformations, such as turns or more extended structures, and how these conformations interconvert researchgate.netunimi.itnih.govacs.orgpsu.edu.
The dynamic stability of these peptides can also be assessed through MD simulations. By monitoring parameters like the Root Mean Square Deviation (RMSD) of atomic positions from a reference structure, researchers can evaluate how much the peptide's conformation fluctuates over the simulation time researchgate.net. Peptides containing this compound sequences have been studied in the context of larger peptide fragments, and MD simulations have provided insights into their structural stability and how it is influenced by factors like sequence context and solvent conditions unimi.itnih.govpsu.eduresearchgate.netoup.comacs.orgroyalsocietypublishing.orgnih.gov. For example, studies on amyloid-beta peptide fragments containing this compound have used MD to understand their conformational behavior and stability, which is relevant to protein aggregation processes nih.govnih.govpsu.edumdpi.compnas.org.
Investigations of Peptide-Solvent Interactions and Intramolecular Salt Bridges
Molecular dynamics simulations are instrumental in understanding how peptides interact with their surrounding solvent molecules nih.govaip.org. For this compound containing peptides, this includes studying hydrogen bonding between the peptide backbone and side chains with water molecules, as well as hydrophobic interactions involving the alanine methyl group nih.govaip.org. These interactions play a significant role in determining the peptide's solubility and conformational preferences nih.govaip.org.
Analysis of Flexibility and Disorder in Peptide Regions Containing this compound
MD simulations can quantify the flexibility and disorder of specific regions within a peptide. This is particularly relevant for understanding the behavior of peptides in solution or when interacting with other molecules pnas.org. Regions containing this compound can exhibit varying degrees of flexibility depending on their sequence context and environment nih.govunimi.itnih.govacs.org.
Analysis of simulation trajectories can provide measures of flexibility, such as root mean square fluctuations (RMSF) of atomic positions biorxiv.org. Studies have indicated that certain peptide regions, including those with Asp and Ala residues, can be highly flexible or even intrinsically disordered, meaning they lack a stable, well-defined three-dimensional structure in isolation nih.govbiorxiv.orgnih.govmdpi.com. This flexibility can be crucial for their function, allowing them to adapt their conformation upon binding to a target molecule pnas.org. MD simulations help to characterize the extent and nature of this flexibility and its potential role in biological processes pnas.orgnih.govmdpi.com.
Molecular Docking Investigations of this compound Containing Ligands
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein or other receptor nih.govoatext.comjapsonline.commdpi.com. This method aims to estimate the binding affinity between the ligand and the receptor by scoring different binding poses nih.govoatext.commdpi.com. Molecular docking can be applied to study the interactions of this compound containing peptides or molecules where this compound is part of a larger ligand with target proteins.
Prediction of Ligand-Protein Binding Modes and Complex Geometries
Molecular docking studies involving this compound containing ligands aim to predict how these molecules might bind to a specific protein target nih.govmdpi.comnih.govoatext.comjapsonline.commdpi.comfrontiersin.orgresearchgate.net. The process typically involves generating multiple possible orientations and conformations of the ligand within the protein's binding site and then scoring these poses based on their estimated binding energy nih.govjapsonline.commdpi.com.
For peptides containing this compound, docking can help identify the key amino acid residues in the protein that interact with the aspartic acid and alanine residues of the peptide nih.govjapsonline.comfrontiersin.orgresearchgate.net. These interactions can include hydrogen bonds involving the carboxylate group of aspartic acid or the backbone atoms, as well as hydrophobic interactions with the alanine methyl group nih.govjapsonline.comfrontiersin.orgresearchgate.net. The predicted binding modes provide insights into the potential molecular recognition mechanisms and the geometry of the resulting ligand-protein complex nih.govjapsonline.comfrontiersin.orgresearchgate.net. While docking provides a static picture of the interaction, it can serve as a starting point for more extensive MD simulations to explore the stability and dynamics of the predicted complex nih.govmdpi.commdpi.com. Studies have utilized docking to investigate the binding of peptides containing this compound sequences to various protein targets, including enzymes and proteins involved in disease processes nih.govmdpi.comnih.govfrontiersin.org.
Characterization of Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts)
Intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, play a crucial role in the behavior of molecules in various environments, including biological systems and solutions researchgate.netditki.comlibretexts.org. Computational studies can characterize these interactions in detail.
For aspartylalanine (B79804), the presence of both polar (aspartic acid side chain carboxyl group, peptide bond, amino and carboxyl termini) and non-polar (alanine methyl group) functional groups suggests that it can participate in both hydrogen bonding and hydrophobic interactions. Studies on the aqueous solvation of carboxylate groups, as present in aspartylalanine, have employed force fields that include distributed multipole electrostatics and induction contributions to understand these interactions nih.govrsc.org. These studies calculate radial and orientation distribution functions and hydration numbers to describe how water molecules interact with the dipeptide's carboxylate groups nih.govrsc.org. Such analyses are crucial for understanding the dipeptide's behavior in solution and its potential interactions with other molecules.
While specific detailed data tables solely focused on the intermolecular hydrogen bonds and hydrophobic contacts within this compound itself from computational studies were not extensively found in the search results, the principles and methods for characterizing these interactions in peptides and molecules containing similar functional groups are well-established researchgate.netditki.comlibretexts.orgbenthamopen.com. For instance, studies on other peptides and molecules with carboxylate groups and hydrophobic moieties demonstrate the computational approaches used to analyze these interactions benthamopen.comacs.org. Hydrogen bonds are typically identified by specific distance and angle criteria between donor and acceptor atoms, while hydrophobic contacts involve the clustering of non-polar groups to minimize contact with the solvent researchgate.netditki.comlibretexts.org.
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and behavior.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and performing vibrational analysis aip.orgcuni.czaimspress.comacs.orgresearchgate.net. Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, providing insights into its stable conformers aip.orgaimspress.com. Vibrational analysis, typically performed after geometry optimization, calculates the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) or Raman spectra to validate the optimized structure and understand the molecule's dynamic properties acs.orgresearchgate.net.
DFT calculations have been applied to peptides and amino acids to study their structures and properties cuni.czmdpi.com. For aspartylalanine, DFT can be used to determine its minimum energy conformations in the gas phase and in solution, considering the flexibility of the peptide backbone and side chains. Studies on similar dipeptides and amino acids illustrate the application of DFT for geometry optimization and vibrational analysis researchgate.netresearchgate.net. For example, DFT calculations have been used to optimize the structures of amino acids like alanine and aspartate and analyze their vibrational spectra researchgate.net.
While specific detailed results of DFT geometry optimization and vibrational analysis solely for this compound were not prominently featured in the search results, the methodology is directly applicable. The process involves selecting an appropriate DFT functional and basis set, optimizing the molecular geometry to a stable minimum, and then performing a frequency calculation to obtain vibrational modes and confirm the minimum energy structure cuni.czacs.orgresearchgate.net.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites towards electrophilic and nucleophilic attack, as well as its ability to form hydrogen bonds uni-muenchen.deresearchgate.netcore.ac.ukpreprints.org. The MEP at a given point in space around a molecule represents the force exerted on a positive test charge at that point uni-muenchen.depreprints.org.
MEP maps typically display regions of positive electrostatic potential (indicating areas that are likely to attract negative charges or undergo nucleophilic attack, often colored blue) and negative electrostatic potential (indicating areas likely to attract positive charges or undergo electrophilic attack, often colored red) mapped onto the molecule's electron density surface researchgate.netpreprints.org.
For aspartylalanine, MEP mapping would reveal the distribution of charge across the molecule, highlighting the electronegative regions around the oxygen atoms of the carboxyl groups and the peptide bond carbonyl, as well as the electropositive regions around the hydrogen atoms involved in potential hydrogen bonds and the nitrogen atoms uni-muenchen.deresearchgate.net. This information is crucial for understanding how this compound might interact with other charged or polar molecules, including enzymes or receptors researchgate.net.
Although a specific MEP map for this compound was not found, the application of MEP mapping to molecules containing similar functional groups is common in computational chemistry researchgate.netcore.ac.ukpreprints.orgresearchgate.net. The methodology involves calculating the MEP at various points around the molecule using the optimized geometry and then mapping these values onto a surface representing the molecule's boundary, often defined by a specific electron density isosurface uni-muenchen.depreprints.org.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule researchgate.netresearchgate.netyoutube.comnih.govwikipedia.org. These orbitals are the most important in determining a molecule's chemical reactivity researchgate.netwikipedia.org. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons youtube.comwikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity researchgate.netnih.gov.
FMO analysis can predict the sites where a molecule is most likely to undergo electrophilic or nucleophilic attack youtube.comwikipedia.org. The spatial distribution of the HOMO shows where electron density is highest and thus most available for donation, while the LUMO indicates where incoming electrons are most likely to be accommodated youtube.comnih.gov.
For aspartylalanine, FMO analysis would provide insights into the regions of the dipeptide that are most likely to participate in chemical reactions. The distribution of the HOMO and LUMO would reveal the most reactive atoms or bonds. While specific FMO analysis results for this compound were not found, studies on other amino acids and peptides demonstrate the application of this method researchgate.netnih.govdoi.org. For example, FMO analysis has been used to investigate the electronic properties and reactivity of amino acids adsorbed on surfaces doi.org.
Natural Bond Orbital (NBO) Analysis for Intramolecular Stability
Natural Bond Orbital (NBO) analysis is a method used to understand the bonding within a molecule and to evaluate intramolecular interactions, particularly stabilizing donor-acceptor interactions (also known as hyperconjugation) uni-muenchen.defaccts.deicm.edu.plwikipedia.orgresearchgate.net. NBO analysis transforms the molecular wave function into a set of localized orbitals that correspond to the classical Lewis structure picture of bonds and lone pairs uni-muenchen.dewikipedia.org.
By examining the interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs, NBO analysis quantifies the stabilizing effect of electron delocalization uni-muenchen.deicm.edu.plwikipedia.org. This provides insights into the intramolecular stability and the nature of bonding within the molecule icm.edu.plresearchgate.net. The second-order perturbation energy associated with these donor-acceptor interactions is often used as a measure of the strength of these stabilizing interactions uni-muenchen.deicm.edu.pl.
For aspartylalanine, NBO analysis could be used to investigate the intramolecular hydrogen bonds that might form within the dipeptide, as well as other stabilizing interactions involving electron delocalization between bonds and lone pairs researchgate.neticm.edu.pl. This analysis helps to understand the preferred conformations and the factors contributing to the molecule's stability. While specific NBO analysis data for this compound was not found, the method is routinely applied to peptides and organic molecules to study intramolecular interactions and stability researchgate.neticm.edu.plresearchgate.net.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are computational methods that combine the accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the rest of the system nih.govrsc.orgrsc.orgresearchgate.net. This approach is particularly useful for studying large systems, such as biomolecules in solution or enzymes, where a full QM treatment is computationally prohibitive nih.govrsc.org.
In a QM/MM calculation, the system is divided into at least two regions: a QM region where the chemical process of interest occurs (e.g., a reaction center or a specific interaction site) and an MM region that represents the surrounding environment (e.g., solvent molecules or the rest of a protein) nih.govrsc.orgresearchgate.net. The QM region is treated with a quantum mechanical method (like DFT), while the MM region is described by a molecular force field nih.govrsc.org. Interactions between the QM and MM regions are also accounted for nih.gov.
QM/MM approaches have been applied to study the behavior of peptides and amino acids in complex environments, including their hydration and interactions with proteins nih.govrsc.orgacs.orgnih.govresearchgate.net. For aspartylalanine, QM/MM could be used to study its solvation in water, its interactions with a binding site on a protein, or to investigate chemical reactions involving the dipeptide in a condensed phase environment nih.govrsc.orgacs.orgresearchgate.net. Studies on the hydration of aspartylalanine and the catalytic mechanisms of enzymes involving aspartate residues demonstrate the utility of QM/MM methods in understanding the behavior of such molecules in realistic environments nih.govrsc.orgresearchgate.net.
Analytical Detection and Quantification Methodologies for Aspartylalanine
Chromatographic Techniques for Separation of Asp-Ala and Related Compounds
Chromatography plays a vital role in isolating this compound from other components in a sample matrix before detection. Various chromatographic techniques are employed depending on the sample type and the required level of separation and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are widely used for the separation of this compound, particularly in biological samples and during synthesis purification . Reversed-phase HPLC is a common approach, often utilizing C18 columns. Gradient elution with mobile phases containing ion-pairing agents, such as trifluoroacetic acid, can improve the resolution of this compound from structurally similar metabolites . Sample preparation for HPLC/UPLC analysis of biological samples typically involves deproteinization, for instance, using acetonitrile, to isolate low-molecular-weight metabolites like this compound .
A method has been developed using reversed-phase high-performance liquid chromatography with precolumn derivatization with phenyl isothiocyanate to separate dipeptides, including beta-aspartylalanine, for determining beta-aspartylpeptidase activity researchgate.net.
Gas Chromatography (GC)
Gas chromatography is another technique that can be applied to the analysis of dipeptides, often coupled with mass spectrometry (GC-MS) researchgate.net. For GC analysis, compounds typically need to be volatile. Therefore, derivatization, such as silylation, is often required for less volatile compounds like peptides to make them suitable for GC separation researchgate.net. GC-MS has been used to quantify the degradation rate of compounds, including dipeptides, in studies involving environmental exposure researchgate.net.
Ion Exchange Chromatography
Ion exchange chromatography (IEX) is a technique that separates compounds based on their net charge. This method is particularly useful for separating charged molecules like amino acids and peptides. Automated ion-exchange chromatography has been described for the separation of alpha- and beta-aspartyl oligopeptides acs.org. While the search results specifically mention its use for aspartyl oligopeptides and charge variants of monoclonal antibodies, the principle of separating charged species makes it applicable to the analysis of this compound, which possesses charged amino and carboxyl groups at appropriate pH values acs.orgresearchgate.net. Cation exchange chromatography, for example, is widely used for analyzing charge variants and can be coupled with other techniques for further characterization researchgate.net.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry provides highly sensitive and specific detection and quantification of this compound by measuring the mass-to-charge ratio of its ions and characteristic fragmentation patterns. MS is frequently coupled with chromatographic techniques (LC-MS, GC-MS) to enhance analytical capabilities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradation Products
LC-MS/MS is a powerful technique for the identification and quantification of this compound and its degradation products . This method involves separating the compounds by LC and then subjecting them to tandem mass spectrometry, where ions are fragmented, and the resulting fragment ions are detected. This provides high specificity, allowing for the differentiation of this compound from isobaric or structurally similar compounds . Selective reaction monitoring (SRM) in LC-MS/MS further enhances specificity by targeting unique fragmentation patterns of the analyte . LC-MS/MS is particularly valuable in metabolomic studies for identifying and quantifying this compound in complex biological matrices . The degradation of peptides, including the hydrolysis of the aspartylalanine (B79804) dipeptide bond, can lead to specific degradation products, which can be monitored using LC-MS/MS scribd.comepdf.pub.
High-Resolution Mass Spectrometry (HRMS) (e.g., Time-of-Flight (TOF), Fourier-Transform Ion Cyclotron Resonance (FTICR))
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Fourier-Transform Ion Cyclotron Resonance (FTICR) MS, provides highly accurate mass measurements researchgate.net. This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for confirming the identity of this compound and its potential transformation products researchgate.net. HRMS is used for characterization, including confirming the purity and structure of synthesized this compound . It can also be applied to understand the chemical reactions and degradation processes that this compound may undergo, by accurately identifying the masses of reactants and products researchgate.net. HRMS supports the analytical accuracy for the identification of monoisotopic mass researchgate.net.
Electrophoretic Techniques for High-Resolution Analysis
Electrophoresis encompasses a range of powerful separation techniques that utilize an electric field to separate molecules based on their charge, size, and shape. These techniques offer high separation efficiency and are well-suited for the analysis of charged species like dipeptides.
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a widely used technique for the separation of small charged molecules, including amino acids and peptides. libretexts.orgtaylorandfrancis.com In CZE, separation is based primarily on the charge-to-size ratio of the analytes in a free solution within a narrow capillary tube. libretexts.org The differential migration of charged species under an applied electric field allows for their separation and subsequent detection. libretexts.orgtaylorandfrancis.com
CZE has been applied to the analysis of amino acids and peptides, demonstrating its capability for high-resolution separations. nih.govmdpi.com While direct studies focusing solely on this compound using CZE were not extensively found, the principles of CZE are directly applicable to dipeptides like this compound, which carry a net charge depending on the buffer pH. The effective electrophoretic mobility of peptides in CZE is influenced by their charge and molecular size. nih.gov Studies on insect oostatic peptides, which include dipeptides, have utilized CZE to determine effective electrophoretic mobilities and investigate structure-mobility relationships in different background electrolytes. nih.gov
CZE methods have also been developed for the analysis of amino acids in various matrices, including plant extracts and human urine, highlighting its versatility in biological and food analysis. brjac.com.broup.com The technique can be coupled with various detectors, including UV-Vis and mass spectrometry, to enable both qualitative and quantitative analysis. taylorandfrancis.combrjac.com.br
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that utilizes surfactant micelles dispersed in the background electrolyte. These micelles create a pseudostationary phase, allowing for the separation of both charged and neutral species based on their differential partitioning between the aqueous phase and the micellar phase, in addition to electrophoretic migration.
MEKC is particularly useful for the separation of molecules with similar charge-to-size ratios that may not be well-resolved by CZE alone. It has been successfully applied to the separation of amino acids and their enantiomers. rsc.orgmdpi.comceu.esnih.gov The inclusion of chiral selectors, such as cyclodextrins or chiral surfactants, in the micellar buffer enables the separation of enantiomers. mdpi.comceu.es
Studies have demonstrated the use of chiral MEKC for the separation of D- and L-amino acids, including aspartate (Asp) and alanine (B10760859) (Ala). rsc.orgceu.esnih.gov For instance, a chiral MEKC method utilizing beta-cyclodextrins and SDS micelles was developed for the separation of D- and L-amino acids in orange juice. ceu.esnih.gov This method achieved good separation of main amino acids, including Asp and Ala enantiomers, within a relatively short analysis time. ceu.esnih.gov The sensitivity of MEKC can be enhanced by coupling it with sensitive detectors like laser-induced fluorescence (LIF) after appropriate derivatization. ceu.esnih.gov
Microchip Electrophoresis (MCE) for Single-Cell Analysis
Microchip Electrophoresis (MCE) is a miniaturized form of CE performed on a microfabricated chip. MCE offers advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for integration and automation. wiley-vch.denih.govresearchgate.net These features make MCE particularly attractive for applications requiring rapid analysis of limited sample volumes, such as single-cell analysis. nih.govresearchgate.netuni-bielefeld.de
MCE has been applied to the analysis of amino acids and proteins in single cells. nih.govresearchgate.netuni-bielefeld.de While specific applications for this compound in single-cell analysis using MCE were not detailed in the search results, the capability of MCE to separate and detect small molecules and peptides from limited biological samples suggests its potential for this compound analysis in a single-cell context. wiley-vch.denih.govresearchgate.netuni-bielefeld.de MCE systems typically consist of microfluidic channels, an electric field for separation, and a detector. wiley-vch.de Various detection methods, including LIF and mass spectrometry, can be integrated with MCE platforms to achieve sensitive detection of analytes. uni-bielefeld.deacs.org
Chiral Separation of D- and L-Amino Acid Enantiomers (e.g., Asp, Ala)
The chiral separation of D- and L-amino acid enantiomers is crucial in various fields, as the biological activity and significance of enantiomers can differ considerably. Aspartic acid and alanine, the constituent amino acids of this compound, exist as enantiomers. While this compound itself is typically formed from the L-enantiomers in biological systems, the analysis of D-Asp and D-Ala is important in areas like food science and the study of aging and disease.
Electrophoretic techniques, particularly CE and MEKC, are powerful tools for chiral separations when a chiral selector is included in the background electrolyte. mdpi.comacs.orgacs.orgnasa.gov Chiral selectors interact differently with the enantiomers, leading to differential migration and separation. Common chiral selectors used in CE and MEKC for amino acid separation include cyclodextrins and chiral surfactants. mdpi.comacs.org
Studies have successfully achieved chiral separation of D- and L-Asp and D- and L-Ala using CE and MEKC with various chiral selectors and detection methods, often involving pre-column derivatization with fluorescent tags to enhance sensitivity. rsc.orgceu.esnih.govacs.orgnih.govnih.govnih.govresearchgate.net For example, CE methods employing cyclodextrins have been developed for resolving D/L-Asp and D/L-Ala enantiomer pairs. acs.orgnasa.govnih.govresearchgate.net MEKC with beta-cyclodextrin (B164692) and SDS has also been shown to effectively separate chiral amino acids, including Asp and Ala. mdpi.comceu.esnih.gov The ability to separate the enantiomers of Asp and Ala is foundational for potentially analyzing dipeptides formed from different enantiomeric combinations, although the direct chiral separation of this compound enantiomers was not specifically detailed in the search results.
Advanced Detection Strategies for this compound Analysis
Detecting and quantifying this compound, especially at low concentrations or in complex matrices, often requires sensitive detection strategies. Derivatization is a common approach used to enhance the detectability of analytes that lack suitable chromophores or fluorophores for direct detection.
Pre- and Post-Column Derivatization Techniques
Derivatization involves chemically modifying the analyte to introduce a functional group that is easily detectable by methods such as UV-Vis absorbance or fluorescence. jasco-global.comactascientific.com For amino acids and peptides like this compound, which have primary and secondary amino groups and carboxyl groups, various derivatization reagents can be used. Derivatization can be performed either before (pre-column) or after (post-column) the electrophoretic separation. jasco-global.comactascientific.comchromatographytoday.comyoutube.com
Pre-column derivatization is performed on the sample prior to injection into the separation capillary. jasco-global.comactascientific.comlcms.czjascoinc.com This approach allows for the use of reversed-phase separation mechanisms if the derivative is less polar than the underivatized analyte. Common pre-column derivatization reagents for amino acids and peptides include o-phthalaldehyde (B127526) (OPA) in combination with a thiol, and 9-fluorenylmethyl chloroformate (FMOC). jasco-global.comactascientific.comlcms.czjascoinc.com Phenyl isocyanate (PIC) has also been used for pre-column derivatization in comprehensive dipeptide analysis by LC/MS/MS. jst.go.jpresearchgate.net Pre-column derivatization can enhance sensitivity and selectivity, but it requires careful control of the reaction conditions and can sometimes lead to the formation of multiple derivatives. jasco-global.comactascientific.comlcms.cz Automated pre-column derivatization systems integrated with autosamplers can improve reproducibility. jasco-global.comlcms.cz
Post-column derivatization is carried out after the analytes have been separated but before they reach the detector. actascientific.comchromatographytoday.comyoutube.comaurigaresearch.comshimadzu.com In this method, the separation effluent is mixed with the derivatization reagent in a reaction coil, and the derivatives are then detected. chromatographytoday.comyoutube.com A significant advantage of post-column derivatization is that the separation of the analytes is not affected by the derivatization reaction kinetics or the presence of excess reagent. chromatographytoday.comshimadzu.com This is particularly beneficial for complex samples. Common reagents for post-column derivatization of amino acids and peptides include ninhydrin (B49086), which forms a colored product detectable by UV-Vis absorbance, and OPA, which forms fluorescent derivatives. actascientific.comchromatographytoday.comyoutube.comaurigaresearch.comshimadzu.com Post-column derivatization with ninhydrin is a classic method for amino acid analysis and is often coupled with ion-exchange chromatography, but it can also be applied after electrophoretic separation. aurigaresearch.comshimadzu.com OPA post-column derivatization offers high sensitivity and is commonly used with fluorescence detection. chromatographytoday.comshimadzu.com While post-column derivatization requires additional hardware like reagent pumps and reaction loops, it minimizes sample matrix effects on the derivatization efficiency and is easily automated. chromatographytoday.comaurigaresearch.comshimadzu.com
Chemiluminescence (CL) Detection Systems
Chemiluminescence detection is a highly sensitive technique utilized in analytical chemistry, including the analysis of amino acids and peptides. CL systems generate light through a chemical reaction, and this light can be measured to quantify the analyte.
Chemiluminescence nitrogen detection (CLND) is a universal detection method that can be used for the quantitation of nitrogen-containing compounds, such as amino acids and peptides, without requiring compound-specific calibration curves. researchgate.net This method has been applied in conjunction with liquid chromatography (LC) for the analysis of underivatized amino acids. researchgate.netnih.gov Volatile ion-pairing reagents, such as perfluorinated carboxylic acids, have been shown to be compatible with CLND in ion-pair reversed-phase HPLC. researchgate.net
In a study comparing different liquid chromatographic detectors for the analysis of underivatized amino acids, the chemiluminescent nitrogen detector was among those tested. nih.govallpeptide.com The study assessed the applicability of these detectors to "real world" samples, including determining the amino acid stoichiometry of a tetrapeptide (Gly-Gly-Asp-Ala) after acid hydrolysis. nih.govallpeptide.com CLND is a mass-sensitive detector, and its linearity and equimolarity have been confirmed. researchgate.net
Another approach involves the use of specific chemiluminescence probes. While research has focused on probes for specific dipeptide sequences relevant to enzyme activity, such as glycine-proline for fibroblast activation protein-alpha detection, the principle involves incorporating a dipeptide substrate into a luminogenic system that produces a CL signal upon enzymatic cleavage or reaction. acs.org
Chemiluminescence detection has also been explored in microchip electrophoresis (MCE) for the quantification of amino acids. nih.govnih.gov This method utilizes the enhancement effect of amino acids on the CL reaction of luminol (B1675438) with hydrogen peroxide and a catalyst. nih.gov MCE coupled with CL detection has been shown to be a simple, quick, and highly sensitive tool for single-cell analysis, capable of detecting amino acids like alanine and aspartic acid. nih.gov
Studies using tris-2,2′-bipyridine ruthenium(III) (Ru(bpy)33+) chemiluminescence have demonstrated its feasibility for detecting amino acids and peptides. tandfonline.comosti.gov While the peptide bond itself contributes minimally to the signal, this method can be applied to peptide analysis. tandfonline.comosti.gov
Enzyme-Based Biosensors for Specific Amino Acid Detection
Enzyme-based biosensors are analytical devices that combine a biological recognition element, typically an enzyme, with a transducer to convert a biological event into a measurable signal. nih.govunivr.it These biosensors offer high selectivity for their target analytes. acs.org
For the detection of amino acids, enzyme-based biosensors commonly utilize enzymes such as amino acid oxidases, which catalyze the oxidation of amino acids, producing hydrogen peroxide or other electroactive species that can be detected by an electrode. acs.orgmdpi.comnih.govsci-hub.se
While specific enzyme-based biosensors directly targeting this compound as a whole dipeptide are less commonly reported compared to those for individual amino acids, the principles of enzyme-based biosensing for amino acids and dipeptides are relevant. Biosensors for individual amino acids like aspartate have been developed. For instance, engineered biosensors utilizing modified periplasmic binding proteins linked to fluorescent proteins have been created for dynamic aspartate measurements in living cells. elifesciences.orgelifesciences.org These biosensors leverage the specific binding of the target amino acid to the protein, inducing a conformational change that affects the fluorescence signal. elifesciences.orgelifesciences.org
Enzyme-based biosensors can be categorized into different generations based on their transduction mechanism. nih.govunivr.it First-generation biosensors measure the product of the enzymatic reaction, such as hydrogen peroxide. univr.itmdpi.comnih.gov Second-generation biosensors employ mediators to facilitate electron transfer between the enzyme and the electrode, improving response and reducing interference. univr.itmdpi.com Third-generation biosensors aim for direct electron transfer between the enzyme's active site and the transducer. mdpi.comsci-hub.se
Enzyme immobilization is a critical aspect of biosensor fabrication, ensuring the enzyme's stability and activity on the transducer surface. Various immobilization techniques exist, including physical adsorption, covalent bonding, and entrapment. acs.orgsci-hub.se Nanomaterials, such as gold nanoparticles and graphene, are often incorporated into biosensor designs to enhance conductivity, increase surface area, and improve enzyme immobilization and catalytic activity. mdpi.comnih.govnih.govmdpi.com
Although direct this compound biosensors are not extensively detailed in the provided search results, the principles and technologies developed for the enzymatic detection of individual amino acids and other dipeptides lay the groundwork for potential this compound specific biosensing approaches. For example, β-aspartylalanine is known to be a substrate for β-aspartyl peptidase, and enzymatic assays measuring the activity of this enzyme using β-aspartylalanine as a substrate have been reported. medchemexpress.com This indicates the potential for developing enzyme-based methods that indirectly detect this compound by monitoring its enzymatic cleavage.
The development of enzyme-based biosensors for amino acids and peptides is an active area of research, with ongoing efforts to improve sensitivity, selectivity, response time, and stability. mdpi.comresearchgate.netmdpi.com
Aspartylalanine in Peptidomimetics Research
Principles of Peptidomimetic Design and Synthesis
Peptidomimetic design aims to overcome the limitations of natural peptides, such as rapid degradation by proteases, poor membrane permeability, and short half-lives researchgate.netkirj.eenih.gov. This is achieved by modifying the peptide structure while retaining the essential features required for interaction with a biological target frontiersin.org. Key strategies include backbone modifications, incorporation of unnatural amino acids, cyclization, and the use of non-peptide scaffolds that mimic peptide secondary structures wikipedia.orgnih.govfrontiersin.orgnih.gov. Synthetic methodologies for peptidomimetics often involve solid-phase peptide synthesis (SPPS), solution-phase synthesis, and multicomponent reactions, allowing for the controlled assembly of complex structures core.ac.uk.
Azapeptides as Asp-Ala Related Peptidomimetics
Azapeptides represent a class of peptidomimetics where the alpha-carbon of an amino acid is replaced by a nitrogen atom, resulting in a semicarbazide (B1199961) moiety in the peptide backbone researchgate.netkirj.eemdpi.comresearchgate.netnih.govnih.gov. This modification, particularly relevant to this compound when considering aza-alanine or aza-aspartic acid incorporation, significantly alters the backbone geometry and flexibility compared to natural peptides mdpi.comresearchgate.netnih.gov.
Evaluation of Proteolytic Resistance and Backbone Modifications
A key advantage of azapeptides is their enhanced resistance to enzymatic degradation by proteases compared to natural peptides researchgate.netkirj.eenih.govresearchgate.netnih.gov. The replacement of the alpha-carbon with a nitrogen atom alters the scissile amide bond, making it less susceptible to cleavage by proteolytic enzymes kirj.ee. This increased stability is a primary motivation for developing azapeptide peptidomimetics for therapeutic applications researchgate.netresearchgate.net. Backbone modifications in azapeptides can also influence their conformation and interaction with targets mdpi.comresearchgate.net. Studies have investigated the conformational preferences of azaamino acid residues in model tripeptides, including those related to aspartic acid and alanine (B10760859), using computational methods nih.govdntb.gov.ua. These studies highlight how the position and type of aza-amino acid can impact the peptide's folding patterns and stability nih.govdntb.gov.ua.
Strategies for Unnatural Amino Acid Incorporation in this compound Analogues
Incorporating unnatural amino acids into this compound analogues or sequences containing this motif is another strategy in peptidomimetic research to modulate properties like stability, activity, and bioavailability nih.govnih.govnih.govnih.govrsc.org. Unnatural amino acids can introduce new functional groups, alter steric and electronic properties, and constrain conformational flexibility frontiersin.orgrsc.org. Strategies for incorporating unnatural amino acids include chemical synthesis and the use of engineered biological systems nih.govrsc.orgoup.comgoogle.com. For this compound, this could involve replacing either Asp or Ala with an unnatural analogue, or incorporating unnatural amino acids adjacent to the this compound motif within a larger peptide or peptidomimetic sequence. For example, studies have explored the incorporation of beta-amino acids or N-methylated amino acids, which can enhance proteolytic resistance nih.gov. The efficient incorporation of unnatural amino acids into peptides can be achieved through various methods, including in vitro translation systems and engineered aminoacyl-tRNA synthetases nih.govnih.govoup.comgoogle.com.
This compound Containing Sequences as Model Peptides for Studying Membrane Interactions
Peptides containing this compound sequences, particularly within amphipathic or hydrophobic regions, can serve as valuable model peptides for studying peptide-membrane interactions researchgate.netmdpi.comnih.gov. The interplay between the charged Asp residue and the hydrophobic Ala residue, along with other amino acids in the sequence, dictates how the peptide interacts with lipid bilayers researchgate.netmdpi.com. These interactions are crucial for understanding the function of membrane proteins, cell-penetrating peptides, and antimicrobial peptides mdpi.com. Differential scanning calorimetry (DSC) and NMR spectroscopy are techniques used to investigate the interaction of such peptides with model membranes, providing insights into peptide insertion, membrane perturbation, and the thermodynamics of binding researchgate.netnih.gov. For instance, a peptide with a scrambled hydrophobic/hydrophilic sequence including this compound repeats was used to study interactions with DPPC model membranes, revealing that the method of incorporation significantly affects the peptide's impact on membrane behavior researchgate.net.
Q & A
Basic Research Questions
Q. What is the structural characterization of Asp-Ala, and what analytical techniques are recommended for confirming its purity in experimental settings?
- Methodological Answer : this compound (Aspartyl-Alanine) is a dipeptide often studied in enzymatic cleavage contexts, such as γ-secretase substrates in Alzheimer's research. To confirm its structural integrity and purity, use:
- High-Performance Liquid Chromatography (HPLC) for separation and quantification.
- Nuclear Magnetic Resonance (NMR) spectroscopy to validate peptide bonding and stereochemistry.
- Mass Spectrometry (MS) for molecular weight verification and impurity detection.
- Reference protocols for material preparation and instrumental calibration from established biochemical methodologies .
Q. How can researchers synthesize this compound in laboratory conditions, and what are the critical parameters to optimize yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Key parameters include:
- Protecting Groups : Use Fmoc/t-Bu strategies to prevent side-chain reactions.
- Coupling Efficiency : Optimize activation reagents (e.g., HBTU, HATU) and reaction time.
- Cleavage Conditions : Adjust trifluoroacetic acid (TFA) concentration to minimize peptide degradation.
- Monitor reaction progress via ninhydrin tests or LC-MS. For troubleshooting, consult peptide synthesis handbooks and document protocols rigorously to ensure reproducibility .
Advanced Research Questions
Q. What computational approaches are suitable for modeling this compound's interactions with enzymes like γ-secretase, and how do simulations reconcile with experimental structural data?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies are critical. For example:
-
Simulation Parameters : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) for substrate-enzyme binding studies.
-
Validation : Compare computed root-mean-square deviation (RMSD) values of this compound's C-terminal region (e.g., 2.36–3.58 Å in mutant γ-secretase complexes) with cryo-EM or X-ray crystallography data.
-
Address discrepancies by refining force fields or incorporating post-translational modifications. Crosslink experimental constraints (e.g., cysteine mutations) can stabilize flexible regions in simulations .
- Example Data Table :
Q. How should researchers address contradictions between observed this compound cleavage rates in vitro versus cellular models?
- Methodological Answer : Discrepancies often arise from differences in:
- Cellular Context : Membrane composition, cofactors, or pH in cellular models vs. purified enzyme assays.
- Experimental Design :
Use kinetic assays (e.g., FRET-based reporters) for in vitro rate measurements.
Validate with live-cell imaging or pulse-chase assays to account for intracellular trafficking effects.
Apply statistical robustness checks (e.g., bootstrapping, sensitivity analysis) to quantify variability.
- Document environmental variables rigorously and replicate findings across ≥3 independent experiments .
Q. What experimental design considerations are crucial when investigating this compound's role in amyloid precursor protein (APP) processing?
- Methodological Answer :
- Controls : Include APP mutants lacking the this compound cleavage site and negative controls (e.g., γ-secretase inhibitors).
- Detection Methods : Use Western blotting with antibodies specific for APP cleavage products (e.g., Aβ40/42).
- Ethical Replication : Adhere to institutional guidelines for cell or animal models, and report attrition rates (e.g., cell viability ≥80% post-transfection).
- For interdisciplinary studies, align methodology with APA guidelines for transparency in data collection and statistical reporting .
Contradiction Analysis & Data Integrity
Q. How can researchers resolve conflicting NMR and crystallography data on this compound's conformational stability in solution?
- Methodological Answer :
- Multi-Technique Integration : Combine NMR (solution-state dynamics) with X-ray crystallography (static structures).
- Temperature Gradients : Perform NMR at varying temperatures (e.g., 25°C vs. 37°C) to assess thermal stability.
- Molecular Crowding : Simulate intracellular conditions with PEG-8000 to mimic in vivo macromolecular crowding.
- Publish raw data (e.g., diffraction images, NMR spectra) in repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
